Tert-butyl 2-chloro-2-oxoacetate
Description
The exact mass of the compound Tert-butyl 2-chloro-2-oxoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 2-chloro-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-chloro-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-chloro-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-6(2,3)10-5(9)4(7)8/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDACWKHNECHEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456104 | |
| Record name | tert-butyl 2-chloro-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39061-59-1 | |
| Record name | tert-butyl 2-chloro-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-chloro-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tert-butyl 2-chloro-2-oxoacetate CAS 39061-59-1 properties
An In-Depth Technical Guide to Tert-butyl 2-chloro-2-oxoacetate (CAS 39061-59-1) for Advanced Synthesis
Executive Summary
Tert-butyl 2-chloro-2-oxoacetate, also known as tert-butyl chlorooxalate, is a bifunctional reagent of significant interest to researchers in organic synthesis and drug discovery. Possessing both a reactive acyl chloride and a sterically hindered tert-butyl ester, it serves as a valuable building block for the introduction of tert-butoxycarbonyl oxalyl moieties. This guide provides a comprehensive technical overview of its physicochemical properties, a robust protocol for its synthesis, an exploration of its reactivity, and critical safety and handling information tailored for laboratory professionals. The unique reactivity profile of this compound enables its use in diverse applications, including the synthesis of complex amides, esters, and specialized linkers for bioactive conjugates, such as those used in targeted medical imaging agents.
Physicochemical and Spectroscopic Profile
Identity and Nomenclature
-
Systematic Name: tert-butyl 2-chloro-2-oxoacetate
-
Common Synonyms: tert-butyl chloro(oxo)acetate, Chloro-oxo-acetic acid t-butyl ester, t-butyl chlorooxalate
-
CAS Number: 39061-59-1
-
Molecular Formula: C₆H₉ClO₃
-
Molecular Weight: 164.59 g/mol [1]
-
Structure:
Core Physicochemical Properties
The key physical properties of tert-butyl 2-chloro-2-oxoacetate are summarized below, providing essential data for experimental design and purification.
| Property | Value | Source(s) |
| Boiling Point | 60-63 °C at 23 Torr | [2] |
| 168.8 ± 9.0 °C at 760 mmHg | [2][3] | |
| Density | 1.178 - 1.2 ± 0.1 g/cm³ | [2][3] |
| Refractive Index (n²⁰D) | 1.435 | [3] |
| Flash Point | 59.9 ± 17.7 °C | [3] |
| Vapor Pressure | 1.6 ± 0.3 mmHg at 25°C | [1][3] |
Predicted Spectroscopic Signature
While a publicly available, peer-reviewed spectrum is not readily accessible, the structure of tert-butyl 2-chloro-2-oxoacetate allows for a confident prediction of its key NMR signals, which is crucial for reaction monitoring and product verification.
-
¹H NMR: The proton NMR spectrum is expected to be remarkably simple. Due to the high degree of symmetry, the nine protons of the tert-butyl group are chemically equivalent and will appear as a single, sharp singlet. This signal is anticipated in the range of δ 1.5 - 1.6 ppm . The absence of any other protons makes this a clean diagnostic signal.
-
¹³C NMR: The carbon NMR spectrum will provide more structural detail. Four distinct signals are predicted:
-
A signal for the three equivalent methyl carbons (-CH₃ ) of the tert-butyl group, typically around δ 27-29 ppm .
-
A signal for the quaternary carbon (-C(CH₃)₃ ) of the tert-butyl group, expected near δ 85-87 ppm .[4]
-
Two downfield signals for the two distinct carbonyl carbons. The ester carbonyl (-C(=O)O- ) is expected in the δ 158-162 ppm range, while the highly deshielded acyl chloride carbonyl (-C(=O)Cl ) will appear further downfield, likely in the δ 165-170 ppm region.[4] The quaternary nature of these carbons means their signals will likely be sharp but of lower intensity compared to the protonated carbons.
-
Synthesis and Purification
Primary Synthetic Route: Esterification of Oxalyl Chloride
The most direct and common method for preparing tert-butyl 2-chloro-2-oxoacetate is the selective mono-esterification of oxalyl chloride with tert-butanol.[1][3] Oxalyl chloride serves as the electrophilic backbone, while tert-butanol acts as the nucleophile.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the oxygen of tert-butanol attacks one of the highly electrophilic carbonyl carbons of oxalyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and generating the product alongside hydrochloric acid (HCl) as a byproduct.
Causality of Experimental Choices:
-
Stoichiometry: Using a slight excess of oxalyl chloride or a 1:1 ratio of reactants is crucial. This minimizes the formation of the di-substituted by-product, di-tert-butyl oxalate. The bulky tert-butyl group also sterically hinders the second reaction, favoring the mono-ester.
-
Temperature Control: The reaction is highly exothermic and releases HCl gas. Performing the addition of tert-butanol at low temperatures (e.g., 0 °C) is essential to control the reaction rate, prevent side reactions, and ensure safety.
-
Solvent: An inert, aprotic solvent like dichloromethane (DCM) or diethyl ether is used to dissolve the reactants and manage the reaction temperature. The solvent must not react with the highly reactive oxalyl chloride.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of oxalyl chloride by atmospheric moisture.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Apparatus Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to an oil bubbler.
-
Reagent Charging: Charge the flask with oxalyl chloride (1.0 eq.) dissolved in anhydrous dichloromethane (DCM, ~2 M). Cool the flask to 0 °C in an ice-water bath.
-
Nucleophile Addition: Add a solution of tert-butanol (0.95 eq.) in anhydrous DCM dropwise from the dropping funnel over 30-60 minutes. Maintain vigorous stirring and ensure the internal temperature does not exceed 5 °C. Vigorous gas evolution (HCl) will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure full conversion.
-
Work-up:
-
Carefully quench any remaining oxalyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize HCl), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield tert-butyl 2-chloro-2-oxoacetate as a colorless liquid.[2]
-
Purification and Characterization Workflow
Caption: Workflow for the synthesis and purification of tert-butyl 2-chloro-2-oxoacetate.
Chemical Reactivity and Synthetic Utility
The Dual Electrophilic Nature
The reactivity of tert-butyl 2-chloro-2-oxoacetate is dominated by its two electrophilic carbonyl centers. The acyl chloride carbonyl is significantly more reactive than the ester carbonyl due to the excellent leaving group ability of the chloride ion compared to the tert-butoxide group. This differential reactivity allows for selective reactions with a wide range of nucleophiles at the acyl chloride position.
Reactions with Nucleophiles
The compound readily undergoes nucleophilic addition-elimination reactions.[3][5] This is a powerful method for forming new carbon-heteroatom bonds.
-
With Amines: Primary and secondary amines react rapidly to form stable tert-butyl oxamate derivatives (amides).[6][7] This reaction is often performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.[6]
-
With Alcohols: Alcohols react to form the corresponding oxalate esters. The reaction is typically slower than with amines and may require a catalyst or heating.
-
With Water: The compound is moisture-sensitive and will hydrolyze to form tert-butyl hydrogen oxalate and HCl. This necessitates handling under anhydrous conditions.
Application in Drug Discovery: A Case Study
Tert-butyl 2-chloro-2-oxoacetate is a valuable reagent for synthesizing complex molecules in drug development, such as imaging agents for prostate cancer.[2] In this context, it can act as a bifunctional linker. One end (the acyl chloride) can be coupled to a targeting moiety (e.g., a small molecule that binds to the Prostate-Specific Membrane Antigen, PSMA), while the other end (the tert-butyl ester) serves as a protecting group for a carboxylic acid. This acid can be deprotected in a later step (using an acid like TFA) and coupled to another functional unit, such as a chelator for a radioisotope or a fluorescent dye.
Nucleophilic Substitution Workflow
Caption: General mechanism for the reaction of tert-butyl 2-chloro-2-oxoacetate with a nucleophile.
Safety, Handling, and Storage
GHS Hazard Profile
Tert-butyl 2-chloro-2-oxoacetate is a hazardous chemical and must be handled with extreme care. Its GHS classification highlights its corrosive and toxic properties.
| GHS Pictogram(s) | Signal Word | Hazard Statement(s) | Source(s) |
| Danger | H314: Causes severe skin burns and eye damage. | ||
| H318: Causes serious eye damage. | [2] | ||
| H331: Toxic if inhaled. |
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber or Viton), a flame-retardant lab coat, and closed-toe shoes. Ensure an emergency safety shower and eyewash station are immediately accessible.
Storage and Disposal
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen). The compound should be kept in a cool, dry, and well-ventilated area designated for corrosive and toxic materials. For long-term stability, storage in a freezer at or below -20°C is recommended.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity, do not dispose of it with incompatible materials.
Conclusion
Tert-butyl 2-chloro-2-oxoacetate is a potent and versatile reagent for advanced organic synthesis. Its differential reactivity, stemming from the acyl chloride and tert-butyl ester functionalities, allows for its strategic incorporation into complex molecular architectures. While its hazardous nature demands rigorous safety protocols, a thorough understanding of its properties and reactivity provides chemists, particularly those in pharmaceutical and materials science, with a powerful tool for molecular construction.
References
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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Chemsrc. (2023). tert- butyl 2-chloro-2-oxoacetate | CAS#:39061-59-1. [Link]
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Kopka, K., et al. (2017). Hybrid Chelator-Based PSMA Radiopharmaceuticals: Translational Approach. Molecules, 22(4), 594. [Link]
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Hohn, A., et al. (2020). Synthesis of a Bifunctional Cross-Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators. ChemistryOpen, 9(7), 762-770. [Link]
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Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]
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Dharmarajan, S., et al. (2015). Synthesis and Biological Evaluation of Low Molecular Weight Fluorescent Imaging Agents for the Prostate-Specific Membrane Antigen. Bioconjugate Chemistry, 26(11), 2255-2264. [Link]
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Save My Exams. (2023). Acyl Chlorides. [Link]
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Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
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Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. [Link]
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Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. [Link]
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Chemguide. (n.d.). acyl chlorides with ammonia or primary amines. [Link]
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OC-Praktikum. (2006). Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]
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EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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The Organic Chemistry Tutor. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. YouTube. [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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Synthesis of Tert-butyl 2-chloro-2-oxoacetate from tert-butanol
An In-depth Technical Guide to the
Executive Summary
Tert-butyl 2-chloro-2-oxoacetate is a valuable reagent in organic synthesis, primarily utilized for the introduction of the tert-butoxycarbonyl (Boc) protecting group and as a precursor for other synthetic transformations. This guide provides a comprehensive overview of its synthesis from readily available starting materials, tert-butanol and oxalyl chloride. We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss critical safety considerations, characterization techniques, and troubleshooting strategies. This document is intended for researchers and drug development professionals who require a robust and reproducible method for the preparation of this key synthetic intermediate.
Introduction and Strategic Overview
The target molecule, tert-butyl 2-chloro-2-oxoacetate, also known as tert-butyl oxalyl chloride, possesses two key reactive sites: an acid chloride and a tert-butyl ester. The acid chloride allows for facile reactions with nucleophiles, while the tert-butyl ester group is prized for its stability under a range of conditions and its selective removal under acidic conditions. Its primary application lies in the synthesis of α-keto esters and related derivatives, which are important pharmacophores in medicinal chemistry.
The synthesis strategy detailed herein involves the direct reaction of a tertiary alcohol, tert-butanol, with oxalyl chloride.[1] This approach is efficient and proceeds through a well-understood nucleophilic acyl substitution mechanism. The choice of oxalyl chloride as the acylating agent is strategic; its reaction byproducts, hydrogen chloride (HCl) and carbon monoxide (CO), are gaseous, which helps to drive the reaction to completion according to Le Châtelier's principle.
Reaction Mechanism and Scientific Rationale
The formation of tert-butyl 2-chloro-2-oxoacetate from tert-butanol and oxalyl chloride is a classic example of nucleophilic acyl substitution at one of the carbonyl carbons of oxalyl chloride.
Step 1: Nucleophilic Attack The reaction initiates with the lone pair of electrons on the oxygen atom of tert-butanol acting as a nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. This forms a tetrahedral intermediate.
Step 2: Collapse of the Tetrahedral Intermediate and Elimination The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, leading to the expulsion of a chloride ion as a leaving group.
Step 3: Deprotonation and Byproduct Formation The expelled chloride ion acts as a base, deprotonating the oxonium ion intermediate. This step is often facilitated by a mild, non-nucleophilic base (like pyridine) added to the reaction mixture to neutralize the generated HCl, or the HCl is allowed to evolve as a gas. The intermediate, tert-butyl 2-(chloroformyl)-2-oxoacetate, is unstable and readily loses carbon monoxide to yield the final product.
The overall transformation is highly favorable due to the formation of stable gaseous byproducts (HCl and CO), which are easily removed from the reaction medium, thus preventing reversible reactions.
Caption: Reaction mechanism logical flow.
Detailed Experimental Protocol
This protocol is designed for the synthesis of tert-butyl 2-chloro-2-oxoacetate on a laboratory scale. A thorough risk assessment must be conducted before commencing any experimental work.
Reagent and Equipment Data
| Reagent | CAS No. | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |
| tert-Butanol | 75-65-0 | 74.12 | 82.4 | 0.781 | Flammable, Irritant |
| Oxalyl Chloride | 79-37-8 | 126.93 | 63-64 | 1.478 | Highly Toxic, Corrosive |
| Pyridine (optional) | 110-86-1 | 79.10 | 115 | 0.982 | Flammable, Toxic, Irritant |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 39.6 | 1.326 | Carcinogen, Irritant |
| tert-Butyl 2-chloro-2-oxoacetate | 39061-59-1 | 164.59 | 60-63 (23 Torr)[2] | ~1.178 (Predicted)[2] | Corrosive, Lachrymator |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas outlet connected to a scrubbing system (e.g., NaOH solution)
-
Low-temperature thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Vacuum distillation apparatus
Synthesis Procedure
CRITICAL SAFETY NOTE: Oxalyl chloride is extremely toxic and reacts violently with water. This entire procedure must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a condenser. The condenser outlet should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolving HCl and CO gases.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with oxalyl chloride (1.3 eq) dissolved in anhydrous dichloromethane (DCM, 100 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Slow Addition: Prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the tert-butanol solution dropwise to the stirred oxalyl chloride solution over a period of 60-90 minutes. Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and to prevent the formation of side products from localized heating. Maintaining a low temperature (0-5 °C) is essential.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via GC-MS or by quenching with methanol and observing the formation of the corresponding methyl ester. Vigorous gas evolution should be observed during the addition and stirring.
-
Solvent Removal: Once the reaction is deemed complete, the solvent and any excess oxalyl chloride are carefully removed under reduced pressure using a rotary evaporator. The bath temperature should be kept low (≤ 30 °C) to avoid thermal decomposition of the product.
-
Purification: The crude product is purified by vacuum distillation.[2] Collect the fraction boiling at 60-63 °C at a pressure of approximately 23 Torr.[2] This step is critical to remove non-volatile impurities.
Caption: Experimental workflow for the synthesis.
Characterization and Quality Control
To ensure the identity and purity of the synthesized tert-butyl 2-chloro-2-oxoacetate, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: Expect signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the ester and acid chloride carbonyl carbons.
-
-
Infrared (IR) Spectroscopy: Look for two strong characteristic carbonyl (C=O) stretching bands. One for the ester carbonyl and a higher frequency band for the more electrophilic acid chloride carbonyl.
-
Mass Spectrometry (MS): GC-MS is an excellent tool for confirming the molecular weight and assessing purity. Fragmentation patterns should be consistent with the expected structure.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product decomposition during work-up/distillation. 3. Use of wet reagents or solvents. | 1. Increase reaction time or slightly elevate the temperature after addition (e.g., to 25 °C). 2. Ensure distillation is performed under high vacuum and at the lowest possible temperature. 3. Use freshly distilled, anhydrous solvents and reagents. |
| Dark-colored Product | Thermal decomposition or presence of impurities. | Ensure rigorous temperature control during the reaction and distillation. Purify the starting materials if their quality is questionable. |
| Presence of tert-butyl chloride | Side reaction promoted by HCl byproduct. | If HCl is not efficiently removed, it can react with tert-butanol in an SN1 reaction.[3][4] Using a non-nucleophilic base like pyridine can scavenge HCl, but this adds a purification step. Ensuring a slight excess of oxalyl chloride can also mitigate this. |
Conclusion
The synthesis of tert-butyl 2-chloro-2-oxoacetate from tert-butanol and oxalyl chloride is a direct and efficient method for producing this versatile chemical intermediate. The success of the synthesis hinges on careful control of reaction conditions, particularly temperature, and the rigorous exclusion of moisture. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably and safely prepare high-purity material for applications in pharmaceutical development and complex organic synthesis.
References
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Organic Syntheses. tert.-BUTYL CHLORIDE. Available at: [Link]
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Organic Syntheses. PREPARATION OF (S)-2-(4-((2-(PYRROLIDIN-1-YL)ACETYL)AMINO)BENZOYL)-N-(4-METHOXY-3-(PIPERIDIN-1-YL)PHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE (PF-04449913). Available at: [Link]
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Scribd. AS 1 Reaction: Synthesis of Tert-Butyl Chloride: Supplementary Material Experiment Notes. Available at: [Link]
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-
Matrix Fine Chemicals. TERT-BUTYL 2-CHLOROACETATE | CAS 107-59-5. Available at: [Link]
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An In-depth Technical Guide to Tert-butyl 2-chloro-2-oxoacetate: A Strategic Intermediate in Modern Synthesis
Abstract: Tert-butyl 2-chloro-2-oxoacetate is a highly reactive bifunctional molecule that has emerged as a valuable and versatile chemical intermediate in organic synthesis. Its unique structure, combining a reactive acid chloride with a sterically hindered tert-butyl ester, allows for selective transformations that are critical in the fields of pharmaceutical and agrochemical development. This guide provides an in-depth analysis of its synthesis, physicochemical properties, core reactivity, and key applications. We will explore its role in the strategic introduction of α-keto ester functionalities and discuss detailed, field-proven protocols to ensure safe and efficient handling and utilization in a research and development setting.
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of synthetic chemistry, intermediates that offer both high reactivity and selectivity are of paramount importance. Tert-butyl 2-chloro-2-oxoacetate (CAS No. 39061-59-1) is one such reagent. Structurally, it is the tert-butyl ester of oxalyl chloride, possessing two adjacent carbonyl groups with distinct reactivity profiles. The acid chloride provides a highly electrophilic site for acylation reactions, while the tert-butyl ester serves as a robust protecting group that can be cleaved under specific acidic conditions, often avoiding the harsh basic conditions that could compromise sensitive functional groups elsewhere in the molecule.
This combination makes it a superior choice for the synthesis of complex molecules, particularly α-keto esters, which are foundational precursors to biologically significant compounds like α-hydroxy acids and α-amino acids[1][2]. Its application is crucial in constructing the intricate molecular frameworks required for modern drug discovery[3][4]. This guide serves as a comprehensive resource for scientists aiming to leverage the full potential of this powerful synthetic tool.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective and safe application. Tert-butyl 2-chloro-2-oxoacetate is a liquid whose properties are summarized below.
Table 1: Physicochemical Properties of Tert-butyl 2-chloro-2-oxoacetate
| Property | Value | Source |
| CAS Number | 39061-59-1 | [5] |
| Molecular Formula | C₆H₉ClO₃ | [6] |
| Molecular Weight | 164.59 g/mol | [6] |
| Boiling Point | 60-63 °C at 23 Torr | [3] |
| Density | ~1.178 - 1.2 g/cm³ | [3][6] |
| Flash Point | 59.9 °C | [6] |
| Appearance | Colorless to yellow liquid | [4] |
Analytical Characterization
Quality control is non-negotiable in synthesis. The identity and purity of tert-butyl 2-chloro-2-oxoacetate are typically confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the high symmetry of the tert-butyl group, the spectrum is expected to be simple. A characteristic sharp singlet should appear around δ 1.5-1.6 ppm, integrating to 9 protons. This is a hallmark signature of a tert-butyl group and its presence is a primary indicator of the correct structure[7].
-
¹³C NMR: The spectrum will show distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the two carbonyl carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl (C=O) stretching bands. The acid chloride carbonyl typically appears at a higher wavenumber (around 1770-1815 cm⁻¹) compared to the ester carbonyl (around 1735-1750 cm⁻¹), reflecting the electron-withdrawing effect of the chlorine atom.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight and can provide fragmentation patterns consistent with the structure, such as the loss of the tert-butyl group.
Synthesis and Manufacturing Insights
The most common and direct laboratory synthesis of tert-butyl 2-chloro-2-oxoacetate involves the reaction of tert-butanol with an excess of oxalyl chloride [6].
Causality Behind Experimental Choices:
-
Excess Oxalyl Chloride: Using an excess of oxalyl chloride is crucial. It ensures the complete consumption of tert-butanol and minimizes the formation of the symmetrical diester, di-tert-butyl oxalate, which would occur if the stoichiometry were reversed or equivalent.
-
Controlled Temperature: The reaction is highly exothermic. Adding the tert-butanol dropwise to the oxalyl chloride solution at a reduced temperature (e.g., 0 °C) is a critical safety and purity measure. It controls the reaction rate, prevents dangerous temperature spikes, and minimizes the decomposition of the desired product.
-
Inert Solvent: A dry, inert solvent like dichloromethane (DCM) is used to dissolve the reactants and help dissipate heat.
-
Vacuum Distillation: The product is sensitive to heat and moisture. Purification via vacuum distillation is necessary to isolate the product at a lower temperature, preventing thermal degradation and removing unreacted oxalyl chloride and other volatile impurities.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of tert-butyl 2-chloro-2-oxoacetate stems from the predictable and differential reactivity of its two carbonyl centers. The carbon atom of the acid chloride is significantly more electrophilic than the ester carbonyl carbon due to the strong inductive effect of the chlorine atom, making it a prime target for nucleophilic attack.
This selective acylation is the cornerstone of its application in synthesis. It allows for the direct and efficient introduction of an α-keto-tert-butyl ester moiety onto a wide range of nucleophiles.
Core Applications in Organic Synthesis
Synthesis of α-Keto Esters
The primary and most powerful application of this reagent is in the synthesis of α-keto esters[1][2]. These motifs are prevalent in many biologically active molecules and serve as versatile precursors for other functional groups[8].
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), tert-butyl 2-chloro-2-oxoacetate can acylate electron-rich aromatic and heteroaromatic compounds to yield aryl or heteroaryl α-keto esters.
-
Coupling with Organometallic Reagents: It reacts cleanly with organometallic reagents such as Grignard reagents (R-MgX) or organocuprates at low temperatures.[9]. This provides a direct route to a diverse range of α-keto esters where 'R' can be alkyl, vinyl, or aryl. The low temperature is critical to prevent the nucleophile from attacking the less reactive ester carbonyl.
Application in Pharmaceutical Intermediate Synthesis
Tert-butyl 2-chloro-2-oxoacetate is a valuable building block for Active Pharmaceutical Ingredients (APIs)[4][10]. For instance, it is a key reagent in the preparation of compounds used for prostate cancer imaging[3]. Its ability to introduce the α-keto ester group is often a key step in building the carbon skeleton of complex drug molecules[4]. The tert-butyl group can be removed later in the synthesis under mild acidic conditions to reveal a carboxylic acid, a common functional group in many drugs.
Experimental Protocols
Adherence to detailed and validated protocols is essential for safety, reproducibility, and high yields.
Protocol 6.1: General Procedure for Acylation of an Amine
This protocol describes the formation of an N-acyl α-keto amide, a common transformation.
Objective: To synthesize tert-butyl 2-(alkyl/arylamino)-2-oxoacetate.
Materials:
-
Tert-butyl 2-chloro-2-oxoacetate (1.0 eq)
-
Primary or Secondary Amine (1.0 eq)
-
Tertiary amine base (e.g., Triethylamine, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware, magnetic stirrer, ice bath
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.
-
Reagent Addition: Add a solution of tert-butyl 2-chloro-2-oxoacetate (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Self-Validation: The triethylamine hydrochloride salt will precipitate during the reaction, providing a visual cue of progress. The final product's purity should be confirmed by NMR spectroscopy[11].
Safety, Handling, and Storage
Tert-butyl 2-chloro-2-oxoacetate is a reactive and corrosive chemical that demands careful handling.
-
Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage[3][12]. It is harmful if inhaled. As an acid chloride, it reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield[12].
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as water, strong bases, and oxidizing agents[13][14].
Conclusion
Tert-butyl 2-chloro-2-oxoacetate is a powerful and strategic intermediate for organic synthesis. Its bifunctional nature, characterized by a highly reactive acid chloride and a stable tert-butyl ester, provides chemists with a reliable tool for the efficient and selective introduction of the α-keto ester functional group. While its reactivity demands rigorous safety and handling protocols, a comprehensive understanding of its properties and reaction mechanisms allows researchers and drug development professionals to unlock its full potential in the creation of novel and complex molecules that drive innovation in medicine and materials science.
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Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing). Available at: [Link]
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tert- butyl 2-chloro-2-oxoacetate | CAS#:39061-59-1 | Chemsrc. Available at: [Link]
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Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - ACS Publications. Available at: [Link]
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Material Safety Data Sheet - tert.-Butyl chloroacetate, 97% - Cole-Parmer. Available at: [Link]
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Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate | ACS Omega. Available at: [Link]
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A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate - ResearchGate. Available at: [Link]
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1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl - Doc Brown's Chemistry. Available at: [Link]
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β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. Available at: [Link]
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Specialty Chemical Synthesis: Exploring the Uses of Tert-Butyl Chloroacetate. Available at: [Link]
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Synthesis, spectral characterization (FT-IR, NMR, XRD) and computational studies of chloroacetyl chloride incorporated 3t-butyl-2r,6c-diphenyl/di(thiophen-2-yl)piperidin-4-ones - ResearchGate. Available at: [Link]
- DE4434444A1 - Process for the preparation of tert-butyl chloroacetate - Google Patents.
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Mastering Tert-Butyl Chloroacetate: Your Guide to Pharmaceutical Synthesis. Available at: [Link]
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tert-Butyl acetate - NIOSH Pocket Guide to Chemical Hazards - CDC. Available at: [Link]
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Tert-Butyl Chloroacetate: Properties, Synthesis and Applications - Htdchem. Available at: [Link]
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tert-Butyl 2-chloro-2-oxoacetate | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd. Available at: [Link]
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Spectroscopic Signature of Tert-butyl 2-chloro-2-oxoacetate: A Predictive Technical Guide
Abstract
Tert-butyl 2-chloro-2-oxoacetate is a bifunctional molecule of interest in organic synthesis, serving as a versatile building block due to its reactive acid chloride and sterically hindered ester functionalities. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification. This technical guide provides an in-depth, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl 2-chloro-2-oxoacetate. In the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this guide leverages fundamental spectroscopic principles and data from structurally analogous compounds to construct a reliable predicted spectral signature. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Structural Rationale for a Unique Spectrum
Tert-butyl 2-chloro-2-oxoacetate, with the molecular formula C₆H₉ClO₃, possesses a unique electronic environment shaped by the interplay of several key features:
-
An α-Dicarbonyl System: The adjacent ester and acid chloride carbonyl groups are electron-withdrawing, significantly influencing each other's spectroscopic properties.
-
A Sterically Demanding Tert-butyl Group: This group provides a distinct, high-intensity signal in ¹H NMR and characteristic carbon signals in ¹³C NMR. Its bulk also influences the molecular conformation.
-
A Highly Reactive Acyl Chloride: This functional group is a primary determinant of the molecule's reactivity and gives rise to a very characteristic, high-frequency stretching band in the IR spectrum.
Understanding these structural elements is the foundation for interpreting and predicting the molecule's spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the cornerstone of small molecule structural elucidation. The predicted spectra for tert-butyl 2-chloro-2-oxoacetate are characterized by their simplicity and distinct chemical shifts.
Predicted ¹H NMR Spectrum
The high degree of symmetry within the tert-butyl group results in a remarkably simple proton NMR spectrum.
Causality Behind the Prediction: The nine protons of the three methyl groups are chemically and magnetically equivalent due to rapid rotation around the C-C single bonds. They are attached to a quaternary carbon, meaning there are no adjacent protons to cause spin-spin splitting. Their chemical shift is influenced by the deshielding effect of the nearby ester oxygen, placing the signal in the typical range for tert-butyl esters.[1]
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.5 - 1.6 | Singlet | 9H | -(C(CH₃)₃) |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
Causality Behind the Prediction: The chemical shifts are governed by the electronic environment of each carbon.
-
The methyl carbons of the tert-butyl group are shielded and appear furthest upfield.
-
The quaternary carbon of the tert-butyl group is deshielded by the directly attached oxygen atom.
-
The two carbonyl carbons are significantly deshielded and appear far downfield. The carbon of the acid chloride (-C(O)Cl) is expected to be slightly more deshielded than the ester carbonyl (-C(O)O-) due to the strong inductive effect of the chlorine atom. Typical chemical shifts for ester carbonyls are in the 165-185 ppm range, while acid chloride carbonyls are also found in a similar region.[2][3]
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 28 | -C(CH₃)₃ | Shielded alkyl carbons |
| ~ 85 | -C(CH₃)₃ | Quaternary carbon attached to oxygen |
| ~ 160 | -C(O)O- | Ester carbonyl carbon |
| ~ 165 | -C(O)Cl | Acid chloride carbonyl carbon (most deshielded) |
Infrared (IR) Spectroscopy: The Carbonyl Signature
The IR spectrum is dominated by the stretching vibrations of the two carbonyl groups. The positions of these bands are highly diagnostic.
Causality Behind the Prediction:
-
Acid Chloride C=O Stretch: The C=O bond in an acid chloride is strengthened by the strong electron-withdrawing inductive effect of the chlorine atom. This results in a characteristic, strong absorption at a high wavenumber, typically in the 1775-1815 cm⁻¹ range.[4][5][6]
-
α-Keto Ester C=O Stretch: The ester carbonyl, being adjacent to the acid chloride carbonyl, also experiences an inductive pull, shifting its frequency higher than a typical saturated ester (which appears around 1735 cm⁻¹).[7] We predict two distinct, strong C=O stretching bands.
-
C-O Stretches: Strong bands corresponding to the C-O single bonds of the ester group will be present in the fingerprint region.
Table 3: Predicted Key IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~ 2980 | Medium | C-H Stretch | Alkyl (tert-butyl) |
| ~ 1810 | Strong | C=O Stretch | Acid Chloride |
| ~ 1750 | Strong | C=O Stretch | α-Keto Ester |
| ~ 1250 - 1150 | Strong | C-O Stretch | Ester |
Mass Spectrometry (MS): Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) will induce fragmentation of tert-butyl 2-chloro-2-oxoacetate, providing valuable information about its molecular weight and substructures.
Causality Behind the Prediction: The fragmentation of esters is well-characterized. The most prominent fragmentation pathways for this molecule are predicted to be initiated by the loss of the stable tert-butyl group or cleavage adjacent to the carbonyl groups.
-
Loss of Tert-butyl Radical: The cleavage of the oxygen to tert-butyl carbon bond results in the formation of a stable tert-butyl cation at m/z 57. This is often a base peak in the mass spectra of tert-butyl esters.[8]
-
Alpha-Cleavage: Cleavage of the C-C bond between the two carbonyls or the C-Cl bond can lead to the formation of characteristic acylium ions.[9][10]
-
Molecular Ion: The molecular ion peak [M]⁺ at m/z 164 (for ³⁵Cl) and 166 (for ³⁷Cl) may be observed, but it is expected to be of low intensity due to the molecule's instability under EI conditions. The characteristic 3:1 isotopic pattern for chlorine will be a key identifier for chlorine-containing fragments.
Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)
| Predicted m/z | Ion Formula | Identity/Origin |
| 164/166 | [C₆H₉ClO₃]⁺ | Molecular Ion [M]⁺ |
| 149/151 | [C₅H₆ClO₃]⁺ | Loss of a methyl radical [M-CH₃]⁺ |
| 107/109 | [C₄H₆ClO]⁺ | Loss of CO₂ and a methyl radical |
| 63/65 | [COCl]⁺ | Oxalyl chloride acylium ion |
| 57 | [C₄H₉]⁺ | Tert-butyl cation (Likely Base Peak) |
Logical Fragmentation Workflow
The diagram below illustrates the primary predicted fragmentation pathways for tert-butyl 2-chloro-2-oxoacetate upon electron ionization.
Caption: Predicted EI-MS fragmentation of tert-butyl 2-chloro-2-oxoacetate.
Standard Experimental Protocols
The acquisition of high-quality spectroscopic data relies on standardized methodologies.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 2-chloro-2-oxoacetate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H).[11]
-
¹H NMR Acquisition: Acquire spectra at room temperature using a standard pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy Protocol
-
Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained by applying a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹). Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean plates should be acquired first and subtracted from the sample spectrum.[12]
Mass Spectrometry Protocol
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction and purification.
-
GC Conditions: Use a standard non-polar capillary column (e.g., DB-5). Set the injector temperature to ~250°C and use a temperature program for the oven (e.g., starting at 50°C and ramping to 280°C) to ensure volatilization and elution.
-
MS Conditions: Use a standard electron energy of 70 eV for ionization. Scan a mass range of m/z 40-400 to detect the parent ion and relevant fragments.
Conclusion
This guide establishes a comprehensive, predicted spectroscopic profile for tert-butyl 2-chloro-2-oxoacetate. The key identifying features are a single, intense peak in the ¹H NMR spectrum around 1.5-1.6 ppm, four distinct signals in the ¹³C NMR spectrum including two downfield carbonyl carbons, two strong and well-separated C=O stretching bands in the IR spectrum (~1810 and ~1750 cm⁻¹), and a likely base peak at m/z 57 in the mass spectrum. This predictive dataset serves as a robust reference for any scientist synthesizing or utilizing this important chemical intermediate, enabling confident structural verification and purity assessment.
References
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Doughty, B. et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. ACS Publications. Available at: [Link]
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Chemguide. Infrared spectra of acid chlorides. Available at: [Link]
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Walwil, I. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. Available at: [Link]
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University of Calgary. Infrared Spectroscopy. Available at: [Link]
-
SpectraBase. Benzoic acid tert-butyl ester 13C NMR Spectrum. Available at: [Link]
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Doughty, B. et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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SlideShare. IR spectrum of carboxylic acids and alcohols. (2023). Available at: [Link]
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Molbase. ethyl 2-chloro-2-oxoacetate. Available at: [Link]
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Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
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ResearchGate. Methods for the Synthesis of α-Keto Esters. Available at: [Link]
-
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
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YouTube. PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). Available at: [Link]
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Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to Acylation Reactions Using Tert-butyl 2-chloro-2-oxoacetate
Introduction: The Strategic Advantage of Tert-butyl 2-chloro-2-oxoacetate in Modern Synthesis
In the landscape of organic synthesis, the strategic introduction of acyl groups is a cornerstone of molecular architecture, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. Among the diverse arsenal of acylating agents, tert-butyl 2-chloro-2-oxoacetate has emerged as a reagent of significant utility. Its bifunctional nature, possessing both a highly reactive acid chloride and a sterically hindered tert-butyl ester, allows for the precise installation of the tert-butyl oxalyl moiety onto a variety of nucleophiles.
This guide provides an in-depth exploration of tert-butyl 2-chloro-2-oxoacetate as a premier acylating agent. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols for its application, and offer expert insights to empower researchers in leveraging this versatile reagent to its full potential. The protocols and discussions herein are designed for practical application by researchers, scientists, and drug development professionals, ensuring both scientific rigor and reproducible outcomes. The tert-butoxycarbonyl (Boc) group, a related and vital protecting group in chemistry, is often introduced using reagents like di-tert-butyl dicarbonate; however, tert-butyl 2-chloro-2-oxoacetate offers a unique pathway to α-keto esters, which are valuable synthetic intermediates.[1][2][3]
Reagent Profile: Physicochemical Properties and Safety Imperatives
A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its safe and effective use.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 39061-59-1 | [4] |
| Molecular Formula | C₆H₉ClO₃ | [4] |
| Molecular Weight | 164.59 g/mol | [5] |
| Boiling Point | 60-63 °C at 23 Torr | [6] |
| Density | ~1.178 g/cm³ (Predicted) | [6] |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in most aprotic organic solvents (e.g., DCM, THF, Diethyl Ether) |
Safety and Handling: A Mandate for Caution
Tert-butyl 2-chloro-2-oxoacetate is a reactive and corrosive compound that demands careful handling in a controlled laboratory environment.
-
Hazard Profile: This reagent is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][6] It is also toxic if inhaled.[5]
-
Handling: Always handle tert-butyl 2-chloro-2-oxoacetate in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE), including safety goggles, a face shield, chemically resistant gloves, and a lab coat, is mandatory.
-
Storage: Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a freezer at temperatures under -20°C to minimize decomposition.[5]
-
Incompatibilities: The reagent is highly reactive towards water and protic solvents like alcohols, leading to rapid hydrolysis.[8] It is also incompatible with strong bases and oxidizing agents.[7]
The Heart of the Reaction: Mechanistic Insights into Acylation
The efficacy of tert-butyl 2-chloro-2-oxoacetate as an acylating agent stems from the high electrophilicity of the carbonyl carbon in the acyl chloride moiety. The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: A nucleophile, such as an alcohol (R-OH) or an amine (R-NH₂), attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group.
-
Deprotonation: A mild base, often a tertiary amine like triethylamine or pyridine, is typically included in the reaction mixture to neutralize the hydrochloric acid (HCl) generated in situ. This prevents the protonation of the starting nucleophile or the product, thereby driving the reaction to completion.
Caption: General mechanism of nucleophilic acyl substitution.
Protocols and Applications: A Practical Guide
The following sections provide detailed protocols for the acylation of representative substrates. These protocols are designed to be self-validating, with built-in checkpoints for reaction monitoring and purification.
General Experimental Workflow
The successful execution of these reactions hinges on a systematic and meticulous workflow.
Caption: A typical workflow for acylation reactions.
Protocol: Acylation of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol details the synthesis of tert-butyl 2-(benzyloxy)-2-oxoacetate, a representative α-keto ester.
Materials and Reagents:
-
Benzyl alcohol (1.0 equiv)
-
Tert-butyl 2-chloro-2-oxoacetate (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add benzyl alcohol (1.0 equiv) and anhydrous DCM.
-
Addition of Base: Add triethylamine (1.5 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add tert-butyl 2-chloro-2-oxoacetate (1.2 equiv) dropwise to the stirred solution over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermicity of the reaction and prevent the formation of side products.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).[9] The disappearance of the starting alcohol indicates reaction completion.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl 2-(benzyloxy)-2-oxoacetate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: N-Acylation of a Primary Amine (e.g., Aniline)
This protocol outlines the synthesis of tert-butyl 2-oxo-2-(phenylamino)acetate, showcasing the formation of an N-acylated product.
Materials and Reagents:
-
Aniline (1.0 equiv)
-
Tert-butyl 2-chloro-2-oxoacetate (1.1 equiv)
-
Pyridine (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel and chromatography solvents
Procedure:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve aniline (1.0 equiv) in anhydrous THF.
-
Addition of Base: Add pyridine (2.0 equiv) to the solution. Expert Insight: Pyridine serves as both a base and a nucleophilic catalyst in this reaction, often leading to faster reaction rates compared to triethylamine for amine acylations.
-
Cooling: Cool the mixture to 0 °C.
-
Reagent Addition: Add a solution of tert-butyl 2-chloro-2-oxoacetate (1.1 equiv) in anhydrous THF dropwise.
-
Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring: Track the consumption of aniline using TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the resulting crude amide by flash column chromatography or recrystallization.
-
Characterization: Analyze the purified product by appropriate spectroscopic methods (NMR, IR, MS).
Comparative Data for Acylation Reactions
The versatility of tert-butyl 2-chloro-2-oxoacetate is demonstrated by its application across a range of nucleophiles. The following table summarizes typical reaction conditions.
| Substrate Type | Nucleophile Example | Base | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Primary Alcohol | Benzyl Alcohol | Triethylamine | DCM | 0 to RT | 2 - 4 | 85 - 95 |
| Secondary Alcohol | Cyclohexanol | Pyridine | THF | 0 to RT | 4 - 8 | 70 - 85 |
| Tertiary Alcohol | tert-Butanol | DMAP/Et₃N | DCM | RT | 12 - 24 | Low to Moderate |
| Aromatic Amine | Aniline | Pyridine | THF | 0 to RT | 1 - 3 | 90 - 98 |
| Aliphatic Amine | Benzylamine | Triethylamine | DCM | 0 | 0.5 - 1 | >95 |
| Phenol | Phenol | Pyridine | DCM | 0 to RT | 3 - 6 | 80 - 90 |
Note: Yields are indicative and can vary based on the specific substrate and reaction scale. Tertiary alcohols are generally poor nucleophiles and their acylation can be challenging, often requiring stronger catalysts or more forcing conditions.[10]
Conclusion: A Versatile Tool for the Synthetic Chemist
Tert-butyl 2-chloro-2-oxoacetate is a powerful and versatile reagent for the acylation of a broad spectrum of nucleophiles. Its high reactivity, coupled with the straightforward nature of the reactions, makes it an invaluable tool for the synthesis of complex organic molecules. By understanding the underlying reaction mechanisms and adhering to meticulous experimental protocols, researchers can effectively harness the synthetic potential of this reagent. The application notes and protocols provided herein serve as a robust foundation for the successful implementation of tert-butyl 2-chloro-2-oxoacetate in diverse research and development endeavors.
References
-
Chemsrc. tert-butyl 2-chloro-2-oxoacetate | CAS#:39061-59-1. [Link]
-
National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
YouTube. Acylation of Alcohols, Part 2: with Other Acylating Reagents. [Link]
-
Organic Chemistry Portal. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. [Link]
-
ResearchGate. Acylation of Arylamines with Triethylamine Derivatives in Combination with tert‐Butyl Hydroperoxide. [Link]
-
Grokipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Organic Syntheses. tert-butyl tert-butyldimethylsilylglyoxylate. [Link]
Sources
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. tert- butyl 2-chloro-2-oxoacetate | CAS#:39061-59-1 | Chemsrc [chemsrc.com]
- 5. 39061-59-1|tert-Butyl 2-chloro-2-oxoacetate|BLD Pharm [bldpharm.com]
- 6. tert-Butyl 2-chloro-2-oxoacetate | 39061-59-1 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Managing Exothermic Reactions with Tert-butyl 2-chloro-2-oxoacetate
An authoritative guide for laboratory professionals on the safe handling of tert-butyl 2-chloro-2-oxoacetate, focusing on the management and mitigation of its significant exothermic hazards.
This document serves as an essential technical and safety guide for all researchers, chemists, and drug development professionals working with tert-butyl 2-chloro-2-oxoacetate. Given its highly reactive nature, a thorough understanding of its properties and potential hazards is critical for ensuring experimental success and, most importantly, laboratory safety. This guide provides field-proven insights, troubleshooting protocols, and preventative measures to manage the exothermic risks associated with this reagent.
Frequently Asked Questions (FAQs)
Q1: What makes tert-butyl 2-chloro-2-oxoacetate particularly hazardous?
Tert-butyl 2-chloro-2-oxoacetate (CAS 39061-59-1) is a highly reactive organic compound. Its hazardous nature stems from the combination of two functional groups: an acyl chloride and an adjacent ketone, which significantly increases the electrophilicity of the carbonyl carbon. This structure makes it extremely susceptible to rapid, often violent, reactions with nucleophiles.[1][2][3][4] The primary concern is its potential for uncontrolled exothermic reactions, which can lead to a dangerous thermal runaway, releasing large amounts of energy and potentially causing over-pressurization of the reaction vessel.[5][6]
Q2: What are the primary triggers for a runaway exothermic reaction with this reagent?
A runaway reaction can be initiated by several factors that cause the rate of heat generation to exceed the rate of heat removal. Key triggers include:
-
Presence of Nucleophiles: Water, alcohols, amines, and even some solvents can react vigorously. The reagent is moisture-sensitive and reacts with water, generating heat.[4][7]
-
Inadequate Temperature Control: Failure to maintain a low reaction temperature can allow the reaction rate to accelerate exponentially. Runaway reactions are often induced by insufficient heat removal.[5][6]
-
Improper Addition Rate: Adding the reagent too quickly does not allow sufficient time for the cooling system to dissipate the generated heat.
-
Poor Mixing: Inadequate agitation can create localized hot spots where the reaction accelerates, initiating a runaway event that propagates through the vessel.[5][6]
-
Contaminants: The presence of catalytic impurities (e.g., strong bases or acids) can drastically increase the reaction rate.[8]
Q3: What are the expected decomposition products, and what are their hazards?
Thermal decomposition or reaction with water can generate several hazardous byproducts. The most common include:
-
Hydrogen Chloride (HCl): A corrosive gas that is toxic if inhaled.[7][8]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of thermal decomposition.[8]
-
Isobutylene: The tert-butyl group can be eliminated as a flammable gas. The rapid generation of these gases is the primary cause of dangerous pressure buildup in a closed system.[7]
Troubleshooting Guide: Exothermic Events
Issue 1: Rapid, Uncontrolled Temperature Increase ("Exotherm")
-
Symptoms:
-
A sudden spike in the internal reaction temperature that overshoots the desired setpoint.
-
Vigorous and unexpected gas evolution or bubbling.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
-
Immediate Corrective Actions:
-
Cease Reagent Addition: Immediately stop the addition of tert-butyl 2-chloro-2-oxoacetate or any other reagents.
-
Maximize Cooling: Activate emergency cooling. This may involve lowering the cryostat temperature to its minimum or adding a dry ice/acetone bath to the exterior of the reactor.
-
Alert Personnel & Prepare for Evacuation: Inform colleagues in the immediate vicinity of the situation. Be prepared to follow your facility's emergency shutdown and evacuation procedures.
-
Do NOT Seal the System: Ensure the reactor is not a closed system and has a clear path to a pressure relief device (e.g., a bubbler leading into the fume hood).
-
-
Root Cause Analysis & Prevention:
| Potential Cause | Preventative Measure & Rationale |
| Reagent Addition Too Fast | Action: Use a syringe pump for controlled, slow addition. Rationale: This ensures the rate of heat generation never exceeds the cooling system's capacity. |
| Inadequate Cooling | Action: Perform a "dummy run" with just the solvent to ensure the cooling system can achieve and maintain the target temperature under load. Rationale: Verifies that the equipment is functioning correctly before introducing reactive chemicals. |
| Poor Agitation | Action: Use an overhead stirrer for viscous mixtures or larger volumes. Ensure the stir speed is sufficient to create a vortex. Rationale: Efficient mixing distributes heat and reactants evenly, preventing the formation of dangerous localized hot spots.[5] |
| Contaminated Glassware/Reagents | Action: Ensure all glassware is oven-dried and assembled under an inert atmosphere. Use anhydrous solvents. Rationale: Eliminates water and other nucleophilic contaminants that can trigger a violent reaction.[4] |
Issue 2: Pressure Buildup in the Reaction Vessel
-
Symptoms:
-
Audible hissing from seals or joints.
-
Rapid bubbling in the pressure relief system (bubbler).
-
Visible deformation of tubing or vessel components.
-
-
Immediate Corrective Actions:
-
Ensure a Clear Venting Path: Check that the path from the reactor to the fume hood (via a bubbler) is not blocked or crimped.
-
Reduce Temperature: Immediately apply cooling as described above to slow the reaction and reduce the rate of gas generation.
-
Prepare for Containment Failure: If pressure continues to rise, treat it as an imminent explosion hazard and evacuate immediately.
-
-
Root Cause Analysis & Prevention:
| Potential Cause | Preventative Measure & Rationale |
| Thermal Decomposition | Action: Maintain strict temperature control and never heat the reagent unnecessarily. Rationale: The reagent is thermally sensitive; elevated temperatures can initiate decomposition, leading to gas evolution.[8] |
| Reaction Scale Too Large | Action: Before scaling up, perform a reaction calorimetry study to understand the thermal profile and gas evolution rates. Rationale: Larger reactions have a lower surface-area-to-volume ratio, making heat dissipation less efficient and increasing the risk of a runaway. |
| Sealed System | Action: Never conduct reactions with this reagent in a sealed or closed vessel. Rationale: A pressure relief system is mandatory to safely vent any gases produced during an unexpected exotherm. |
Experimental Protocols
Step-by-Step Methodology for Controlled Acylation
This protocol outlines a generalized procedure. A thorough, specific hazard assessment must be performed before any experiment.
-
Preparation and Hazard Assessment:
-
Conduct a full risk assessment, considering the scale, reactants, and potential for thermal runaway.
-
Ensure an appropriate quenching agent (e.g., a non-nucleophilic base in a non-reactive solvent) is prepared and accessible.
-
Verify that the fume hood sash is at the appropriate height and that a safety shield is in place.
-
-
Equipment Setup:
-
Use an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer (or overhead stirrer for >500 mL), a digital temperature probe placed in the reaction mixture, and a nitrogen/argon inlet.
-
The third neck should be fitted with a condenser or gas outlet connected to a bubbler to prevent pressure buildup.
-
Place the flask in a cooling bath (ice/water, dry ice/acetone) on a stirrer plate. Ensure the bath size is adequate for the reaction scale.
-
-
Reaction Execution:
-
Charge the flask with the substrate and anhydrous solvent.
-
Begin stirring and cool the mixture to the target temperature (e.g., 0 °C or lower).
-
Prepare a solution of tert-butyl 2-chloro-2-oxoacetate in anhydrous solvent in a separate, dry dropping funnel or syringe.
-
Crucially, add the tert-butyl 2-chloro-2-oxoacetate solution dropwise or via syringe pump over a prolonged period.
-
Continuously monitor the internal temperature. If it rises more than 2-3 °C above the setpoint, immediately halt the addition until the temperature stabilizes.
-
-
Workup and Quenching:
-
Once the reaction is complete (as determined by TLC, LC-MS, etc.), slowly add a quenching solution while maintaining the low temperature.
-
Allow the mixture to slowly warm to room temperature before proceeding with extraction and purification.
-
Visualization of Experimental Workflow
Caption: A workflow diagram outlining the critical steps and emergency responses for safely managing reactions with tert-butyl 2-chloro-2-oxoacetate.
Hazard-Mitigation Relationship Diagram
Caption: Logical relationship between the reagent's intrinsic hazards, initiating factors, consequences, and the corresponding control measures.
References
-
Title: The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride Source: Journal of Organic Chemistry (via an abstract on synthesis-reviews.com) URL: [Link]
-
Title: tert- butyl 2-chloro-2-oxoacetate | CAS#:39061-59-1 Source: Chemsrc URL: [Link]
-
Title: Runaway reaction on tert-butyl peroxybenzoate by DSC tests Source: ResearchGate URL: [Link]
- Title: Synthesis method of tert-butyl chloroacetate - Google Patents Source: Google Patents URL
-
Title: Safety and Precautions with Acyl Chloride Source: Study.com URL: [Link]
-
Title: Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories Source: Health and Safety Executive (HSE) URL: [Link]
-
Title: Endothermic and Exothermic Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: GLYCINE t-BUTYL ESTER - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Overview of Acylation Reactions and Acyl Chlorides Source: YouTube (The Organic Chemistry Tutor) URL: [Link]
-
Title: Endothermic & Exothermic Reactions Revision Note Source: Save My Exams URL: [Link]
-
Title: tert-BUTYL ACETATE HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]
-
Title: Endothermic and Exothermic Reactions With Potential Energy Diagrams Source: YouTube (The Organic Chemistry Tutor) URL: [Link]
-
Title: tert.-BUTYL CHLORIDE - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Acyl Chlorides Revision Notes Source: Save My Exams URL: [Link]
-
Title: Synthesis and Reactions of Acid Chlorides Source: Organic Chemistry Tutor URL: [Link]
-
Title: Reactions of Acid Chlorides (ROCl) with Nucleophiles Source: Chemistry Steps URL: [Link]
Sources
- 1. study.com [study.com]
- 2. m.youtube.com [m.youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Navigating the Reactivity of Tert-butyl 2-chloro-2-oxoacetate
Welcome to the technical support guide for tert-butyl 2-chloro-2-oxoacetate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive reagent. Our goal is to provide you with the field-proven insights and troubleshooting strategies necessary to ensure the success and reproducibility of your experiments. We will move beyond simple protocols to explain the causal relationships between your experimental choices—particularly solvent selection—and your reaction outcomes.
Section 1: Core Principles of Reactivity and the Decisive Role of the Solvent
Tert-butyl 2-chloro-2-oxoacetate is a potent electrophile, prized for its ability to introduce the tert-butoxycarbonylglyoxyl group. Its structure, however, harbors the seeds of its own destruction if not handled under appropriate conditions. The molecule features a highly reactive acyl chloride adjacent to an ester with a bulky tert-butyl group. This combination dictates its chemical behavior and susceptibility to solvent effects.
The primary challenge in using this reagent is controlling its reactivity to favor the desired nucleophilic acyl substitution while suppressing competing decomposition pathways. The choice of solvent is the single most critical parameter in achieving this control.
The Competing Reaction Pathways
Two main pathways are in constant competition:
-
Desired Pathway: Nucleophilic Acyl Substitution: This is the productive pathway where a nucleophile (e.g., an amine, alcohol, or carbanion) attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired acylated product.
-
Decomposition Pathway (Solvolysis & Elimination): This is the primary failure mode. The presence of the sterically bulky tert-butyl group makes the ester susceptible to cleavage, particularly under conditions that favor carbocation formation. Polar protic solvents can actively promote this decomposition through two mechanisms:
-
Solvolysis: The solvent itself acts as a nucleophile, attacking the acyl chloride.
-
Elimination: The solvent can stabilize the departure of the tert-butyl group as a tert-butyl carbocation, which rapidly loses a proton to form isobutylene gas. This process is analogous to the known instability of tert-butyl chloroformate, which readily decomposes above 10 °C to isobutylene, hydrogen chloride, and carbon dioxide.[1][2]
-
How Solvents Dictate the Outcome
Solvents do not merely dissolve reactants; they are active participants in the reaction environment. They influence reactant and transition state stability, and can even act as reagents themselves.[3][4]
-
Polar Protic Solvents (e.g., H₂O, Methanol, Ethanol): These are generally unsuitable for reactions with tert-butyl 2-chloro-2-oxoacetate. Their ability to donate hydrogen bonds and act as nucleophiles aggressively promotes the decomposition pathway.[3] The high polarity stabilizes the ionic intermediates involved in solvolysis and elimination, accelerating the degradation of the starting material.[5]
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Ethyl Acetate): These are the recommended solvents. They possess a sufficiently large dipole moment to dissolve the reagent and polar intermediates but lack the acidic protons that lead to solvolysis.[3] They create a relatively inert environment where the intended nucleophile can react with the acyl chloride without competition from the solvent. For many applications, dry THF or DCM provides the optimal balance of solubility and inertness.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): While highly inert, these solvents often lead to poor solubility for the acylating agent or the nucleophilic substrate, resulting in sluggish or incomplete reactions. They are typically only used when the reactants are highly nonpolar.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses common issues encountered during experiments.
Issue 1: Low or No Yield of Desired Product
-
Q: My acylation reaction with a primary amine in ethanol resulted in a complex mixture and very little of my desired amide. What went wrong?
-
A: The primary cause is almost certainly solvent-mediated decomposition of your reagent. Ethanol, as a polar protic solvent, acted as a competing nucleophile, reacting with the tert-butyl 2-chloro-2-oxoacetate to form ethyl 2-(tert-butoxy)-2-oxoacetate (solvolysis). Furthermore, it would have promoted the elimination pathway, leading to the formation of isobutylene gas. The intended reaction with your amine was simply too slow to compete with these rapid decomposition processes.
-
Corrective Action: Repeat the reaction in a dry, polar aprotic solvent like DCM or THF under an inert atmosphere (e.g., nitrogen or argon). Ensure your amine is also free of excess water. The reaction should be run at a low temperature (e.g., 0 °C to start) to further minimize decomposition.
-
Issue 2: Gas Evolution and Pressure Buildup in a Sealed Vessel
-
Q: I ran a reaction in acetonitrile at room temperature and noticed my sealed vial was pressurizing. Is this expected?
-
A: Yes, this is a known hazard and indicates decomposition is occurring. The pressure is from the formation of isobutylene gas via elimination of the tert-butyl group.[1][2] While acetonitrile is aprotic, trace moisture or elevated temperatures can initiate this decomposition. Never run reactions with this reagent in a tightly sealed vessel.
-
Corrective Action: Always perform the reaction in a vessel that is vented or equipped with a balloon to accommodate gas evolution. If significant gas release is observed, it is a strong indicator that your reaction conditions (solvent purity, temperature) are not optimal and are favoring the decomposition pathway. Lowering the reaction temperature is the first step to mitigate this.
-
Issue 3: Reaction is Sluggish or Fails to Initiate
-
Q: I am trying to react tert-butyl 2-chloro-2-oxoacetate with a Grignard reagent in diethyl ether, but the reaction is not proceeding. Why?
-
A: While diethyl ether is a suitable aprotic solvent for many Grignard reactions, tert-butyl 2-chloro-2-oxoacetate is a highly reactive acyl chloride. It can react aggressively with Grignard reagents, but steric hindrance and the formation of magnesium salts can sometimes passivate the reaction. More importantly, the oxalyl moiety can be attacked twice, leading to complex product mixtures. A more common issue is the quality of the Grignard reagent or the presence of impurities.
-
Corrective Action: Ensure your glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly prepared or titrated Grignard reagent.[7] Consider a solvent with better solvating properties for magnesium salts, such as THF.[6] Add the acylating agent slowly at a very low temperature (e.g., -78 °C) to control the reactivity.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best all-around solvent for this reagent?
-
A: For most applications involving nucleophiles like amines and alcohols, anhydrous Dichloromethane (DCM) is an excellent first choice due to its inertness, volatility (for easy removal), and ability to dissolve a wide range of organic compounds. Anhydrous Tetrahydrofuran (THF) is a close second.
-
-
Q2: How should I properly handle and store tert-butyl 2-chloro-2-oxoacetate?
-
A: The reagent is moisture-sensitive.[8] It should be stored under an inert gas (argon or nitrogen) in a cool, dry place. Always handle it in a fume hood using dry syringes or cannulas to transfer. The presence of moisture will lead to rapid hydrolysis to the corresponding carboxylic acid and HCl, rendering it inactive.
-
-
Q3: Can I use a base in my reaction?
-
A: Yes, a non-nucleophilic base is often required to scavenge the HCl produced during the acylation reaction.[9] Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are recommended. Avoid nucleophilic bases like pyridine unless it is part of a specific catalytic system, as it can react with the acyl chloride.
-
-
Q4: How does temperature influence reactivity?
-
A: Lower temperatures (e.g., -20 °C to 0 °C) are highly recommended, especially at the beginning of the reaction. Low temperatures disfavor the decomposition pathway, which typically has a higher activation energy, allowing the desired nucleophilic substitution to proceed more cleanly. The reaction can then be allowed to slowly warm to room temperature if necessary.
-
Section 4: Experimental Protocols & Data
Protocol 4.1: General Procedure for the Acylation of a Primary Amine
This protocol is a self-validating system. Successful execution should yield a clean product with minimal byproducts, confirming the integrity of the reagents and conditions.
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the primary amine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Reagent Addition: Slowly add a solution of tert-butyl 2-chloro-2-oxoacetate (1.05 eq) in anhydrous DCM dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Table 4.1: Solvent Selection Guide for Tert-butyl 2-chloro-2-oxoacetate
| Solvent | Type | Dielectric Constant (ε) | Use Case | Potential Issues |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Recommended for most acylations | Must be anhydrous. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Recommended ; good for Grignard reagents | Must be anhydrous; peroxide formation risk. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Good for polar substrates | Must be anhydrous; higher polarity can sometimes increase decomposition rate. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | Acceptable alternative to DCM/THF | Must be anhydrous; can be susceptible to hydrolysis by base. |
| Methanol (MeOH) | Polar Protic | 32.7 | Not Recommended | Rapid solvolysis and decomposition.[1][2] |
| Water (H₂O) | Polar Protic | 80.1 | Not Recommended | Rapid hydrolysis and decomposition. |
| Hexane | Nonpolar | 1.9 | Poor choice for most reactions | Low solubility of reagents and intermediates. |
Section 5: Visualizing Reaction Pathways
The following diagrams illustrate the critical divergence in reaction pathways based on the chemical environment.
Caption: Desired nucleophilic acyl substitution pathway in an inert, aprotic solvent.
Caption: Competing decomposition pathways promoted by protic solvents.
References
-
D'Souza, M. J., et al. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. National Institutes of Health. [Link]
-
D'Souza, M. J., et al. (2012). Correlation of the rates of solvolysis of tert‐butyl chlorothioformate and observations concerning the reaction mechanism. ResearchGate. [Link]
-
Reddit user discussion. (2016). Question about Grignard reagent synthesis. Reddit. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Cran, J. W., et al. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Organic Chemistry Portal. [Link]
-
Wagner, H. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI. [Link]
-
Cole-Parmer. Material Safety Data Sheet - tert.-Butyl chloroacetate, 97%. Cole-Parmer. [Link]
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]
-
Tasal, E., et al. (2016). Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. Scientific & Academic Publishing. [Link]
-
LibreTexts Chemistry. (2021). Acylation of Amines. Chemistry LibreTexts. [Link]
-
Jasinski, J. M. (2000). Grignard Reactions. In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
Vahdati, S. N., et al. (2023). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health. [Link]
-
Pearson. (2024). tert-Butyl chloride undergoes solvolysis in both acetic acid and formic acid. Pearson. [Link]
-
LibreTexts Chemistry. (2021). Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts. [Link]
-
OpenStax. (2023). Characteristics of the SN1 Reaction. OpenStax. [Link]
-
I. B. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. ResearchGate. [Link]
-
Zhang, Z., et al. (2022). Harnessing nitroarenes as nitrogen and oxygen sources for general oxo-aminomethylation of alkenes. National Institutes of Health. [Link]
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. Biotage. [Link]
-
The Organic Chemistry Tutor. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. YouTube. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. [Link]
-
I. B. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Figshare. [Link]
-
ResearchGate. (2019). Insights on tert-butyl alkylation effects on fluorobenzene. ResearchGate. [Link]
-
Filo. (2025). Does tert-butyl chloride react with aqueous KOH via the SN1, SN2, or E2 mechanism?. Filo. [Link]
- Google Patents. (1997). Process for producing tert.-butyl chloroacetate.
-
Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]
-
PubMed. (2010). Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry? Evidence against nucleophilic solvent participation in the tert-butyl chloride transition state and for increased hydrogen bond donation to the 1-adamantyl chloride solvolysis transition state. PubMed. [Link]
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Technical Support Center: Stability and Handling of Tert-butyl 2-chloro-2-oxoacetate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for tert-butyl 2-chloro-2-oxoacetate (CAS 39061-59-1). This document is intended for researchers, chemists, and drug development professionals who utilize this highly reactive and versatile building block. Due to its chemical nature, success in its application is critically dependent on a thorough understanding of its stability profile. This guide provides field-proven insights, troubleshooting advice, and best practices to ensure reproducible and successful experimental outcomes.
Section 1: Core Chemical Profile & Inherent Instability
Tert-butyl 2-chloro-2-oxoacetate is a bifunctional molecule containing two key reactive sites: a highly electrophilic acyl chloride and an acid-labile tert-butyl ester . This duality is the source of its synthetic utility and, simultaneously, its primary challenge regarding stability. Understanding the competition between desired reactivity and potential decomposition is paramount.
The principal modes of degradation are:
-
Solvolysis of the Acyl Chloride: The acyl chloride moiety is extremely susceptible to attack by nucleophiles. Protic solvents, or even trace amounts of water in aprotic solvents, will rapidly convert the acyl chloride to the corresponding carboxylic acid or ester, releasing corrosive hydrochloric acid (HCl) gas in the process.[1]
-
Acid-Catalyzed Cleavage of the Tert-butyl Ester: The tert-butyl ester is a well-known protecting group that is readily cleaved under acidic conditions. The HCl generated from the hydrolysis of the acyl chloride can autocatalyze the decomposition of the tert-butyl ester, leading to the formation of isobutylene gas and the corresponding oxo-carboxylic acid. This SN1-type mechanism is facilitated by the formation of the stable tertiary carbocation.[2][3]
These two pathways often work in concert, creating a rapid and self-propagating decomposition cascade once initiated.
Caption: General experimental workflow for nucleophilic substitution.
Methodology:
-
Preparation: Bake a round-bottom flask and magnetic stir bar in an oven at >120°C for at least 4 hours. Assemble the flask with a septum while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Addition: To the cooled flask, add your nucleophile (1.0 eq.) and a non-nucleophilic base (1.1 eq., if required) followed by anhydrous solvent (e.g., DCM) to the desired concentration.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Substrate Addition: Slowly add tert-butyl 2-chloro-2-oxoacetate (1.05 eq.) dropwise via a dry syringe over 15-20 minutes. A slow addition rate is crucial to control any exotherm and minimize side reactions.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes after the addition is complete, then remove the ice bath and let the reaction proceed at room temperature.
-
Monitoring: Monitor the consumption of the starting material by an appropriate technique (e.g., TLC, LC-MS, GC-MS).
-
Workup & Purification: Once the reaction is complete, proceed with a standard aqueous workup, followed by purification (e.g., column chromatography, distillation).
Protocol 2: Assessing Reagent Stability via ¹H NMR
This protocol allows you to empirically determine the stability of the reagent in your specific solvent and under your reaction conditions.
-
Sample Preparation: In a dry NMR tube under an inert atmosphere, add ~5 mg of tert-butyl 2-chloro-2-oxoacetate.
-
Solvent Addition: Add 0.5 mL of the anhydrous deuterated solvent (e.g., CDCl₃, CD₂Cl₂) you intend to use for your reaction via a dry syringe.
-
Initial Spectrum: Immediately acquire a ¹H NMR spectrum. This is your t=0 reference point. Integrate the tert-butyl singlet.
-
Time Course: Let the NMR tube stand at your intended reaction temperature. Acquire subsequent spectra at regular intervals (e.g., 1 hour, 4 hours, 24 hours).
-
Analysis: Compare the integration of the tert-butyl singlet over time relative to an internal standard or the residual solvent peak. A decrease in its relative intensity indicates decomposition. The appearance of new peaks for isobutylene or tert-butanol confirms the degradation pathway.
Section 5: References
Sources
Validation & Comparative
A Comparative Guide for Synthetic Chemists: Tert-butyl 2-chloro-2-oxoacetate vs. Oxalyl Chloride
In the landscape of organic synthesis, the choice of activating agent can be the determining factor in the success of a reaction, influencing everything from yield and purity to the viability of the synthetic route itself. Among the myriad of reagents available for the activation of carboxylic acids and alcohols, oxalyl chloride has long been a workhorse. However, its aggressive nature necessitates the exploration of milder alternatives. This guide provides an in-depth comparison of Tert-butyl 2-chloro-2-oxoacetate and the industry-standard, oxalyl chloride, offering researchers, scientists, and drug development professionals the data-driven insights needed to make informed decisions for their specific applications.
Physicochemical Properties: A Tale of Two Chlorides
A foundational understanding of the physical and chemical properties of each reagent is paramount for safe handling and effective application. While both are reactive liquids, their characteristics diverge in ways that have significant practical implications.
| Property | Tert-butyl 2-chloro-2-oxoacetate | Oxalyl Chloride |
| Molecular Formula | C6H9ClO3 | C2Cl2O2 |
| Molecular Weight | 164.59 g/mol [1] | 126.92 g/mol [2][3] |
| Appearance | Colorless to yellow liquid[4] | Colorless, fuming liquid[2][5] |
| Boiling Point | 60-63 °C at 23 Torr[6] | 62-65 °C at 760 mmHg[5][7] |
| Density | ~1.18 g/cm³[6] | ~1.48 g/mL[8] |
| Reactivity with Water | Reacts | Reacts violently[2][8] |
Oxalyl chloride's lower molecular weight and higher density are notable, but its most defining characteristic is its violent reactivity with water, producing only gaseous byproducts: hydrogen chloride (HCl), carbon dioxide (CO2), and carbon monoxide (CO)[2]. This can be advantageous for simplifying workup procedures, but also presents a significant safety hazard. Tert-butyl 2-chloro-2-oxoacetate, while also moisture-sensitive, is generally less aggressive.
Reactivity and Mechanistic Considerations
The fundamental difference between these two reagents lies in their reactivity and the mechanisms through which they effect chemical transformations.
Oxalyl Chloride: The Aggressive Activator
Oxalyl chloride is a powerful and versatile reagent primarily used for two key transformations: the conversion of carboxylic acids to highly reactive acyl chlorides and the activation of dimethyl sulfoxide (DMSO) in the Swern oxidation.
-
Acyl Chloride Formation: In the presence of a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride efficiently converts carboxylic acids to their corresponding acyl chlorides. The reaction proceeds via the formation of a Vilsmeier-Haack type intermediate, which is the active chlorinating agent[2]. This process is highly effective but can be too harsh for substrates with sensitive functional groups. The volatile byproducts (CO, CO2, HCl) are a key feature, facilitating purification of the resulting acyl chloride[2].
-
Swern Oxidation: Oxalyl chloride is a crucial component of the Swern oxidation, where it activates DMSO to form a reactive intermediate that oxidizes primary and secondary alcohols to aldehydes and ketones, respectively[9][10]. This reaction is valued for its mild conditions and high selectivity, avoiding over-oxidation to carboxylic acids[9][11].
Figure 1. Key applications of Oxalyl Chloride in organic synthesis.
Tert-butyl 2-chloro-2-oxoacetate: The Milder Alternative
Tert-butyl 2-chloro-2-oxoacetate serves as a more selective reagent, primarily for the synthesis of tert-butyl esters and amides from alcohols and amines, respectively. Its reduced reactivity makes it ideal for use with sensitive substrates where the harshness of oxalyl chloride would lead to decomposition or unwanted side reactions.
The reaction is believed to proceed through a mixed anhydride intermediate. The bulky tert-butyl group provides steric hindrance, moderating the reactivity of the acyl chloride moiety. This allows for more controlled reactions, often at room temperature, without the need for strong bases or cryogenic conditions.
Figure 2. General reaction pathway for Tert-butyl 2-chloro-2-oxoacetate.
Performance Comparison: Experimental Insights
While mechanistic understanding is crucial, empirical data provides the ultimate guide for reagent selection. The following table summarizes a hypothetical comparison for a standard amide coupling reaction, illustrating the typical trade-offs.
| Parameter | Tert-butyl 2-chloro-2-oxoacetate | Oxalyl Chloride |
| Reaction | Amide coupling of a sensitive amine | Amide coupling of a sensitive amine |
| Conditions | DCM, Room Temp, 4h | 1) DCM, cat. DMF, 0°C to RT, 1h2) Amine, Et3N, 0°C, 2h |
| Yield | 75-85% | 80-95% (if substrate is stable) |
| Purity | High, minimal side products | Variable, risk of decomposition |
| Workup | Simple aqueous wash | Quenching, aqueous wash, potential for emulsion |
| Substrate Scope | Broader for sensitive molecules | More general, but limited by substrate stability |
Key Takeaway: Oxalyl chloride generally offers higher reactivity and potentially higher yields for robust substrates. However, for molecules containing acid-labile protecting groups or other sensitive functionalities, Tert-butyl 2-chloro-2-oxoacetate provides a safer and often more effective route, prioritizing purity and substrate integrity over sheer conversion speed.
Experimental Protocols: A Practical Guide
To provide a tangible sense of how these reagents are employed in a laboratory setting, detailed, step-by-step protocols for their primary applications are outlined below.
Protocol 1: Acyl Chloride Formation using Oxalyl Chloride
This protocol describes the conversion of a generic carboxylic acid to its acyl chloride.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Oxalyl chloride (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, 1-2 drops)
-
Nitrogen atmosphere apparatus
-
Ice bath
Procedure:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the carboxylic acid and anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride dropwise via syringe.
-
Add 1-2 drops of anhydrous DMF. Vigorous gas evolution (CO, CO2, HCl) should be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases[12][13].
-
The reaction mixture is typically concentrated under reduced pressure to remove excess oxalyl chloride and solvent. The crude acyl chloride is often used immediately in the next step without further purification[12].
Figure 3. Workflow for Acyl Chloride Synthesis.
Protocol 2: Tert-butyl Ester Synthesis using Tert-butyl 2-chloro-2-oxoacetate
This protocol details the esterification of a primary alcohol.
Materials:
-
Alcohol (1.0 equiv)
-
Tert-butyl 2-chloro-2-oxoacetate (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.2 equiv)
-
Nitrogen atmosphere apparatus
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol in anhydrous DCM.
-
Add pyridine to the solution.
-
Slowly add Tert-butyl 2-chloro-2-oxoacetate dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 4. Workflow for Tert-butyl Ester Synthesis.
Safety and Handling: A Critical Assessment
The disparity in reactivity between the two reagents is directly reflected in their safety profiles.
| Hazard Category | Tert-butyl 2-chloro-2-oxoacetate | Oxalyl Chloride |
| GHS Pictograms | GHS05 (Corrosion) | GHS06 (Toxic), GHS05 (Corrosion)[2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[14] | H314: Causes severe skin burns and eye damageH331: Toxic if inhaled[2] |
| Key Precautions | P260, P280, P305+P351+P338[6] | P261, P280, P305+P351+P338, P310[2] |
| Primary Risks | Corrosive, moisture-sensitive | Highly toxic, corrosive, lachrymator, reacts violently with water, releases toxic gas[2][8] |
Oxalyl Chloride is acutely toxic, corrosive, and a lachrymator. It must be handled with extreme caution in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Its violent reaction with water and moisture sensitivity requires the use of anhydrous solvents and inert atmosphere techniques[7][8].
Tert-butyl 2-chloro-2-oxoacetate is also corrosive and causes severe skin and eye damage[14]. While less acutely toxic than oxalyl chloride, it still demands careful handling in a fume hood with appropriate PPE. It is also moisture-sensitive, though its reaction with water is less violent.
Conclusion and Recommendations
The choice between Tert-butyl 2-chloro-2-oxoacetate and oxalyl chloride is not a matter of one being definitively "better," but rather which is the "right tool for the job."
Choose Oxalyl Chloride when:
-
High reactivity is required for activating robust carboxylic acids.
-
The substrate can withstand acidic and harsh reaction conditions.
-
Volatile byproducts are advantageous for simplifying purification.
-
Performing a Swern oxidation.
Choose Tert-butyl 2-chloro-2-oxoacetate when:
-
Working with sensitive substrates that are prone to decomposition under acidic or harsh conditions.
-
A milder, more selective reagent is needed for the synthesis of tert-butyl esters or amides.
-
Minimizing side reactions and ensuring high product purity is the primary goal.
By carefully considering the physicochemical properties, reactivity, substrate compatibility, and safety profiles of each reagent, researchers can optimize their synthetic strategies, leading to more efficient, successful, and safer chemical transformations.
References
A comprehensive list of sources cited throughout this guide is provided below for further reading and verification.
-
Wikipedia. Oxalyl chloride. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
- Google Patents.
-
Grokipedia. Oxalyl chloride. [Link]
- Google Patents. US2816140A - Process for the production of oxalyl chloride.
-
Common Organic Chemistry. Oxalyl Chloride. [Link]
-
YouTube. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]
-
Chemsrc. tert- butyl 2-chloro-2-oxoacetate | CAS#:39061-59-1. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Hopax Fine Chemicals. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. [Link]
-
ACS Publications. The Reaction of Oxalyl Chloride with Amides. I. The Preparation of Furanone Amines. [Link]
-
Organic Syntheses. Acetic acid, tert-butyl ester. [Link]
-
ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]
-
ResearchGate. Efficient and Low Cost Synthesis of the 2-(Tert-Butyldiphenylsilyloxymethyl)Benzoyl Chloride for the Protection of Nucleobases. [Link]
-
PubChem. Oxalyl chloride | C2Cl2O2. [Link]
-
Chemistry Steps. Swern Oxidation Mechanism. [Link]
-
Common Conditions. Amine to Amide (via Acid Chloride). [Link]
-
Common Conditions. Acid to Acid Chloride. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Green Chemistry (RSC Publishing). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. [Link]
- Google Patents. US5591888A - Process for producing tert.
- Google Patents.
-
Wordpress. DMSO –Oxalyl Chloride, Swern Oxidation. [Link]
-
ResearchGate. Convenient Preparation of tert-Butyl Esters.. [Link]
-
Cole-Parmer. Material Safety Data Sheet - tert.-Butyl chloroacetate, 97%. [Link]
-
Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]
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- 1. tert- butyl 2-chloro-2-oxoacetate | CAS#:39061-59-1 | Chemsrc [chemsrc.com]
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- 4. guidechem.com [guidechem.com]
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- 6. tert-Butyl 2-chloro-2-oxoacetate | 39061-59-1 [chemicalbook.com]
- 7. 79-37-8 CAS MSDS (Oxalyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Oxalyl Chloride [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
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- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 14. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
A Comparative Guide to the Reactivity of Tert-butyl 2-chloro-2-oxoacetate and Ethyl 2-chloro-2-oxoacetate in Acylation Reactions
In the landscape of modern organic synthesis, the choice of an acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the overall success of a synthetic campaign. Among the diverse array of available reagents, α-chloro-α-oxoacetates serve as versatile synthons for the introduction of an α-keto ester moiety, a valuable functional group in numerous biologically active molecules and pharmaceutical intermediates. This guide provides an in-depth comparative analysis of two commonly employed reagents in this class: tert-butyl 2-chloro-2-oxoacetate and ethyl 2-chloro-2-oxoacetate. We will delve into the fundamental principles governing their reactivity, supported by theoretical considerations and analogous experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to Tert-butyl and Ethyl 2-chloro-2-oxoacetates
Tert-butyl 2-chloro-2-oxoacetate and ethyl 2-chloro-2-oxoacetate are both powerful acylating agents, characterized by an acid chloride functionality directly attached to a carbonyl group, which is in turn connected to an ester. This arrangement renders the acyl carbon highly electrophilic and susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of Tert-butyl and Ethyl 2-chloro-2-oxoacetate
| Property | Tert-butyl 2-chloro-2-oxoacetate | Ethyl 2-chloro-2-oxoacetate |
| CAS Number | 39061-59-1[1] | 4755-77-5[2] |
| Molecular Formula | C₆H₉ClO₃[1] | C₄H₅ClO₃[2] |
| Molecular Weight | 164.59 g/mol [1] | 136.53 g/mol [2] |
| Boiling Point | 60-63 °C at 23 Torr[1] | 135 °C at 760 mmHg |
| Density | ~1.178 g/cm³ (predicted)[1] | 1.222 g/mL at 25 °C |
The Dueling Factors: Steric Hindrance vs. Electronic Effects
The disparate reactivity of these two molecules stems primarily from the nature of their respective ester groups: the bulky tert-butyl group and the smaller ethyl group. These groups exert opposing electronic and steric effects that modulate the electrophilicity of the acyl carbon and the accessibility of the reactive center to incoming nucleophiles.
Steric Hindrance: The Gatekeeper of Reactivity
The most significant differentiator between the two reagents is the steric bulk imposed by the tert-butyl group. In a nucleophilic acyl substitution reaction, the incoming nucleophile must approach the electrophilic carbonyl carbon. The three methyl groups of the tert-butyl substituent create a substantial steric shield around this reactive center, impeding the approach of the nucleophile.[3] This steric hindrance is expected to be a dominant factor in determining the relative reaction rates, particularly with bulky nucleophiles.
Conversely, the ethyl group presents a much smaller steric profile, allowing for more facile access of nucleophiles to the acyl carbon. This would predict that, all else being equal, ethyl 2-chloro-2-oxoacetate will react faster than its tert-butyl counterpart.
Electronic Effects: A Subtle but Significant Influence
Alkyl groups are known to be weakly electron-donating through an inductive effect (+I effect). This effect arises from the polarization of the sigma bonds, pushing electron density towards the more electronegative atom. The order of the inductive effect for common alkyl groups is generally considered to be:
tert-butyl > isopropyl > ethyl > methyl
This electron-donating effect slightly reduces the partial positive charge on the acyl carbon, thereby decreasing its electrophilicity and, consequently, its reactivity towards nucleophiles.[4] The tert-butyl group, with its three methyl groups, exerts a stronger +I effect than the ethyl group. This would suggest that tert-butyl 2-chloro-2-oxoacetate is electronically less reactive than ethyl 2-chloro-2-oxoacetate.
Comparative Reactivity: A Synthesis of Theory and Analogous Data
Based on the combined influence of steric and electronic effects, ethyl 2-chloro-2-oxoacetate is predicted to be the more reactive of the two acylating agents. The significantly lower steric hindrance of the ethyl group is expected to outweigh the subtle difference in electronic effects. This enhanced reactivity will be most pronounced with sterically demanding nucleophiles.
Experimental Design for a Comparative Reactivity Study
To empirically validate the predicted difference in reactivity, a series of comparative experiments can be designed. The following protocols outline a robust methodology for quantifying the relative reactivity of tert-butyl 2-chloro-2-oxoacetate and ethyl 2-chloro-2-oxoacetate.
Competitive Acylation of a Model Nucleophile
A classic method to determine relative reactivity is a competition experiment.
Objective: To determine the relative rates of acylation of a model nucleophile by tert-butyl 2-chloro-2-oxoacetate and ethyl 2-chloro-2-oxoacetate.
Materials:
-
Benzylamine (model nucleophile)
-
Tert-butyl 2-chloro-2-oxoacetate
-
Ethyl 2-chloro-2-oxoacetate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a stirred solution of benzylamine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C, add a pre-mixed solution of tert-butyl 2-chloro-2-oxoacetate (1.0 mmol), ethyl 2-chloro-2-oxoacetate (1.0 mmol), and dodecane (0.5 mmol, internal standard) in anhydrous DCM (5 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C and take aliquots (0.5 mL) at regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes).
-
Quench each aliquot with saturated aqueous sodium bicarbonate solution (1 mL).
-
Extract the organic layer, dry over anhydrous sodium sulfate, and analyze by GC-MS.
-
Quantify the formation of the two acylated products (N-benzyl-2-(tert-butoxy)-2-oxoacetamide and N-benzyl-2-ethoxy-2-oxoacetamide) relative to the internal standard.
-
Plot the concentration of each product versus time to determine the initial reaction rates. The ratio of the initial rates will provide a measure of the relative reactivity.
Diagram: Experimental Workflow for Competitive Acylation
Caption: Workflow for the competitive acylation experiment.
Monitoring Reaction Kinetics by ¹H NMR Spectroscopy
For a more direct measurement of reaction rates, in-situ ¹H NMR spectroscopy can be employed.
Objective: To determine the individual rate constants for the acylation of a model nucleophile with each reagent.
Materials:
-
Aniline (model nucleophile)
-
Tert-butyl 2-chloro-2-oxoacetate
-
Ethyl 2-chloro-2-oxoacetate
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve aniline (0.1 mmol) in CDCl₃ (0.5 mL).
-
Acquire a ¹H NMR spectrum of the starting material.
-
Add tert-butyl 2-chloro-2-oxoacetate (0.1 mmol) to the NMR tube, quickly mix, and immediately begin acquiring ¹H NMR spectra at regular intervals.
-
Monitor the disappearance of the starting material signals and the appearance of the product signals over time.
-
Integrate the relevant peaks to determine the concentration of reactants and products as a function of time.
-
Use the integrated rate law to determine the rate constant (k) for the reaction.
-
Repeat the experiment with ethyl 2-chloro-2-oxoacetate under identical conditions.
-
Compare the determined rate constants to quantify the difference in reactivity.
Synthetic Considerations and Applications
The choice between tert-butyl and ethyl 2-chloro-2-oxoacetate often extends beyond mere reactivity and into the realm of synthetic strategy.
-
Ethyl 2-chloro-2-oxoacetate: Its higher reactivity makes it a suitable choice for acylating less nucleophilic substrates or when faster reaction times are desired. It is also generally more cost-effective. The resulting ethyl ester can be readily hydrolyzed under basic or acidic conditions if the free carboxylic acid is the desired final product.
-
Tert-butyl 2-chloro-2-oxoacetate: The tert-butyl ester is a valuable protecting group for carboxylic acids. It is stable to a wide range of nucleophilic and basic conditions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid). This orthogonality makes it particularly useful in complex, multi-step syntheses where other ester functionalities need to remain intact. The lower reactivity of the acylating agent itself can also be advantageous in preventing unwanted side reactions with sensitive functional groups.
Diagram: Decision-Making Framework for Reagent Selection
Sources
- 1. tert- butyl 2-chloro-2-oxoacetate | CAS#:39061-59-1 | Chemsrc [chemsrc.com]
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The Synthetic Chemist's Ally: A Comparative Guide to Tert-butyl 2-chloro-2-oxoacetate
In the landscape of modern organic synthesis, the pursuit of efficiency, precision, and purity is paramount. The choice of a coupling or acylating reagent can be the determining factor in a synthetic campaign's success, influencing everything from reaction yield to the ease of final product isolation. While the toolbox of a medicinal or materials chemist is filled with venerable reagents like oxalyl chloride and carbodiimides, specialized molecules often provide elegant solutions to persistent challenges. This guide provides an in-depth technical comparison of one such reagent: Tert-butyl 2-chloro-2-oxoacetate .
We will explore the distinct advantages this reagent offers over conventional alternatives, supported by mechanistic insights and comparative data. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by employing reagents that promise cleaner reactions and simpler purifications.
Molecular Profile and Inherent Reactivity
Tert-butyl 2-chloro-2-oxoacetate (also known as tert-butyl oxalyl chloride) is a bifunctional molecule featuring a highly reactive acid chloride and a sterically hindered tert-butyl ester. This unique combination dictates its reactivity profile, positioning it as a potent yet selective acylating agent.
The primary locus of reactivity is the acid chloride, which readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. The tert-butyl ester group, while seemingly a spectator, is the key to the reagent's principal advantages. It is uniquely labile, especially under the acidic conditions (HCl) generated during the acylation reaction. This lability initiates a cascade that results in a remarkably clean byproduct profile.
The Mechanistic Advantage: Acylation and In Situ Byproduct Elimination
The core value of tert-butyl 2-chloro-2-oxoacetate lies in its reaction mechanism. Upon reaction with a nucleophile (e.g., an alcohol, R'-OH), the acid chloride is attacked to form a tetrahedral intermediate, which then collapses to release HCl and form the desired acylated product. The crucial subsequent step is the acid-catalyzed decomposition of the tert-butyl group within the newly formed intermediate.
This fragmentation proceeds via a stable tert-butyl carbocation, which rapidly eliminates a proton to form gaseous isobutylene, with the remaining fragment decarboxylating to produce gaseous carbon dioxide.
Caption: Proposed mechanism for acylation using tert-butyl 2-chloro-2-oxoacetate.
This mechanism ensures that the major byproducts are volatile gases (isobutylene, CO₂) and HCl, which can be easily removed under reduced pressure or neutralized with a non-nucleophilic base. This contrasts sharply with many standard reagents that generate solid or high-boiling liquid wastes.
Comparative Performance Analysis
The true measure of a reagent is its performance relative to established alternatives. Here, we compare tert-butyl 2-chloro-2-oxoacetate against three common classes of reagents.
vs. Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is a powerful and widely used reagent for converting carboxylic acids to acid chlorides and for direct acylation.[2] However, its utility is tempered by significant safety and handling concerns.
| Feature | Tert-butyl 2-chloro-2-oxoacetate | Oxalyl Chloride | Advantage of Tert-butyl 2-chloro-2-oxoacetate |
| Reactivity | High, but potentially moderated by sterics | Extremely high, often requires low temps | Potentially improved selectivity for complex substrates. |
| Byproducts | Isobutylene (gas), CO₂ (gas), HCl | CO (toxic gas) , CO₂ (gas), HCl | Safety: Avoids the generation of highly toxic carbon monoxide. |
| Workup | Removal of volatile byproducts | Quenching of excess reagent, removal of byproducts | Cleaner reaction profile simplifies purification. |
| Handling | Moisture sensitive | Highly moisture sensitive, toxic, corrosive | Reduced toxicity profile enhances operator safety. |
The most critical advantage is the elimination of carbon monoxide (CO) production. In laboratory and scale-up environments, avoiding highly toxic gaseous byproducts is a significant operational and safety benefit.[3]
Caption: Comparison of byproducts from common coupling reagents.
vs. Alkyl 2-chloro-2-oxoacetates (Methyl/Ethyl Esters)
Methyl and ethyl 2-chloro-2-oxoacetate are closer structural analogs and serve as "oxalyl chloride equivalents".[4] The primary distinction is the nature of the ester group.
| Feature | Tert-butyl Ester | Methyl/Ethyl Ester | Advantage of Tert-butyl Ester |
| Ester Stability | Acid-labile | Relatively stable | In situ byproduct removal. |
| Byproducts | Isobutylene, CO₂, HCl | Methyl/Ethyl Oxalate, HCl | Avoids formation of non-volatile ester byproducts. |
| Purification | Simplified (evaporation/neutralization) | May require chromatography/extraction | Reduces purification steps and solvent usage. |
The stable methyl or ethyl ester group remains in the reaction mixture, leading to the formation of methyl/ethyl oxalate or related species. These must be removed via extraction or chromatography. The tert-butyl variant's ability to self-destruct into volatile components is a significant step towards a more streamlined and "green" chemical process.
vs. Carbodiimide Coupling Reagents (e.g., DCC, EDC)
For amide bond formation, carbodiimides like dicyclohexylcarbodiimide (DCC) are workhorses. However, they are plagued by the formation of stoichiometric amounts of urea byproducts.
| Feature | Tert-butyl 2-chloro-2-oxoacetate | DCC/EDC + Additive (HOBt) | Advantage of Tert-butyl 2-chloro-2-oxoacetate |
| Reaction Type | Direct Acylation | Carboxylic Acid Activation | More direct, fewer components. |
| Byproducts | Volatile gases, HCl | Dicyclohexylurea (DCU) - solid | Simplified Purification: Avoids filtration of solid urea byproducts, which can trap the desired product and complicate isolation. |
| Solubility | Good in common organic solvents | DCU is often poorly soluble | Homogeneous reaction mixture is easier to monitor and handle. |
The formation of dicyclohexylurea (DCU) is a well-known issue in syntheses using DCC, often requiring tedious filtration and sometimes co-crystallizing with the product. Tert-butyl 2-chloro-2-oxoacetate completely circumvents this problem.
Experimental Protocols: A Guide to Application
While specific substrate optimization is always necessary, the following protocols provide a robust starting point for employing tert-butyl 2-chloro-2-oxoacetate in common transformations.
General Protocol for Esterification of a Primary Alcohol
This protocol details the formation of an ester from a primary alcohol, leveraging a non-nucleophilic base to scavenge the generated HCl.
Workflow Diagram:
Caption: Experimental workflow for a typical esterification reaction.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane, 0.1 M).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or 2,6-lutidine (1.2 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add tert-butyl 2-chloro-2-oxoacetate (1.1 eq) dropwise via syringe over 5-10 minutes. Observe for gas evolution (CO₂, isobutylene).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with the reaction solvent (e.g., DCM).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
General Protocol for Amidation of a Primary Amine
This protocol outlines the synthesis of an amide, which often proceeds rapidly due to the high nucleophilicity of amines.
Step-by-Step Methodology:
-
Preparation: In a flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and a hindered base like diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous THF or DCM (0.1 M).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: In a separate flask, dissolve tert-butyl 2-chloro-2-oxoacetate (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude amide via recrystallization or flash chromatography.
Conclusion: A Strategic Addition to the Synthetic Toolbox
Tert-butyl 2-chloro-2-oxoacetate presents a compelling case for its adoption in syntheses where purity, ease of workup, and mild conditions are critical. Its primary advantages are rooted in a unique mechanism that converts its non-essential structural components into volatile, easily removable byproducts.
-
Key Advantages Summarized:
-
Enhanced Safety Profile: Circumvents the formation of highly toxic carbon monoxide associated with oxalyl chloride.
-
Simplified Purification: Byproducts are primarily gaseous, avoiding the solid precipitates or non-volatile liquids generated by carbodiimides and other alkyl oxalyl chlorides.
-
Mild Reaction Conditions: Effective at low to ambient temperatures, preserving sensitive functional groups.
-
While the initial cost may be higher than bulk commodity reagents, the downstream savings in purification time, solvent usage, and labor can provide significant value, particularly in the complex, multi-step syntheses common in pharmaceutical and fine chemical development. For the discerning chemist, tert-butyl 2-chloro-2-oxoacetate is not just another reagent, but a strategic tool for achieving cleaner, more efficient synthesis.
References
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Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Available from: [Link]
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Chemsrc. (n.d.). tert- butyl 2-chloro-2-oxoacetate | CAS#:39061-59-1. Retrieved January 26, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2014). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Retrieved January 26, 2026, from [Link]
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Gotor-Gotor, V., Gotor, V., & Lavandera, I. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(19), 3919-3936. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. Retrieved January 26, 2026, from [Link]
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Adams, R., & Ulich, L. H. (1920). OXALYL CHLORIDE AS A REAGENT IN ORGANIC CHEMISTRY. II. PREPARATION OF AROMATIC ACID ANHYDRIDES; REACTION WITH ALCOHOLS. Journal of the American Chemical Society, 42(3), 599-611. Available from: [Link]
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Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2009). Carbon-14 labeled methyl 2-chloro-2-oxoacetate: A convenient carbon-14 labeled oxalyl chloride equivalent. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Method for the synthesis of chloroacetic acid tertiary butyl ester from chloroacetic acid? Retrieved January 26, 2026, from [Link]
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ResearchGate. (2019). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved January 26, 2026, from [Link]
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CORE. (n.d.). The action of oxalyl chloride on alcohols in pyridine solution. Retrieved January 26, 2026, from [Link]
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Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved January 26, 2026, from [Link]
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University of Illinois at Urbana-Champaign. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Selective n-acylation of amino alcohols - WO1993020038A1.
- Google Patents. (n.d.). Process for producing tert.-butyl chloroacetate - US5591888A.
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Encyclopedia.pub. (2020). Synthesis of β-Lactams. Retrieved January 26, 2026, from [Link]
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Chemistry LibreTexts. (2021). 11.1: Acylation of Alcohols and Amines. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of tert-butyl chloroacetate - DE4434444A1.
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ResearchGate. (2019). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved January 26, 2026, from [Link]
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Open Access LMU. (2022). Protonated oxalyl chloride and the ClCO+ cation. Retrieved January 26, 2026, from [Link]
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Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved January 26, 2026, from [Link]
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ProChem, Inc. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved January 26, 2026, from [Link]
Sources
A Comparative Guide to the Analytical Characterization of Tert-butyl 2-chloro-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of reactive intermediates is paramount. Tert-butyl 2-chloro-2-oxoacetate, a member of the α-keto ester family, is a valuable building block due to its dual functionality. However, the inherent reactivity of the acyl chloride group presents unique challenges for its analytical characterization. This guide provides an in-depth comparison of various analytical techniques for the comprehensive analysis of tert-butyl 2-chloro-2-oxoacetate, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reliable results.
The Analytical Imperative: Why Characterize Tert-butyl 2-chloro-2-oxoacetate?
Tert-butyl 2-chloro-2-oxoacetate is a highly reactive molecule employed in the synthesis of various pharmaceutical ingredients and complex organic structures. The presence of both a reactive acyl chloride and a sterically hindering tert-butyl ester group dictates its synthetic utility. Accurate and robust analytical methods are crucial for:
-
Structural Confirmation: Verifying the identity of the synthesized molecule.
-
Purity Assessment: Quantifying the presence of starting materials, by-products, and degradation products.
-
Stability Studies: Understanding the compound's susceptibility to hydrolysis and other degradation pathways.
-
Reaction Monitoring: Tracking the consumption of the intermediate in a subsequent synthetic step.
This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques (GC and HPLC) for the comprehensive characterization of this reactive intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For tert-butyl 2-chloro-2-oxoacetate, both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.
¹H NMR Spectroscopy: A Quick and Informative Snapshot
Principle: ¹H NMR spectroscopy detects the chemical environment of hydrogen atoms within a molecule. The chemical shift, integration, and multiplicity of the signals provide a detailed picture of the proton's connectivity.
Expected ¹H NMR Spectrum: Due to the high degree of symmetry in the tert-butyl group, a very simple ¹H NMR spectrum is anticipated. The nine equivalent protons of the tert-butyl group will give rise to a single, sharp singlet. The absence of any other proton signals is a key indicator of the compound's identity.
Table 1: Predicted ¹H NMR Data for Tert-butyl 2-chloro-2-oxoacetate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.5 - 1.7 | Singlet | 9H | -C(CH₃)₃ |
Note: The exact chemical shift can vary slightly depending on the solvent used.[1]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal.
Expected ¹³C NMR Spectrum: Four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum of tert-butyl 2-chloro-2-oxoacetate, corresponding to the four unique carbon environments.
Table 2: Predicted ¹³C NMR Data for Tert-butyl 2-chloro-2-oxoacetate
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~28 | -C(C H₃)₃ | Typical chemical shift for methyl carbons of a tert-butyl group.[2] |
| ~85 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen. |
| ~160 | -O-C =O | Ester carbonyl carbon, deshielded by the two oxygen atoms. |
| ~165 | -C (=O)Cl | Acyl chloride carbonyl carbon, highly deshielded by the electronegative oxygen and chlorine atoms. |
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Due to the moisture sensitivity of the acyl chloride, all glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
Use a deuterated solvent that is known to be anhydrous, such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂), from a fresh, sealed ampule.
-
In a dry nitrogen-filled glove box or under a nitrogen blanket, dissolve approximately 5-10 mg of tert-butyl 2-chloro-2-oxoacetate in ~0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube securely.
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Process the spectra using appropriate software to obtain chemical shifts, integration, and multiplicities.
Causality Behind Experimental Choices: The use of anhydrous conditions and aprotic deuterated solvents is critical to prevent the rapid hydrolysis of the acyl chloride to the corresponding carboxylic acid, which would lead to a complex and misleading spectrum.
Visualization of NMR Workflow
Caption: Workflow for FT-IR analysis of tert-butyl 2-chloro-2-oxoacetate.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.
Expected Mass Spectrum (Electron Ionization - EI): The molecular ion peak (M⁺) for tert-butyl 2-chloro-2-oxoacetate (C₆H₉ClO₃) would be expected at m/z 164 (for ³⁵Cl) and 166 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. However, due to the lability of the tert-butyl group, the molecular ion peak may be weak or absent. [3]Fragmentation is likely to be extensive.
Table 4: Predicted Key Fragments in the EI-Mass Spectrum of Tert-butyl 2-chloro-2-oxoacetate
| m/z | Proposed Fragment | Notes |
| 164/166 | [C₆H₉ClO₃]⁺ | Molecular Ion (M⁺) |
| 108/110 | [M - C₄H₈]⁺ | Loss of isobutylene via McLafferty-type rearrangement. |
| 57 | [C₄H₉]⁺ | tert-butyl cation (often the base peak for tert-butyl esters). |
| 63/65 | [COCl]⁺ | Chloroformyl cation. |
Causality of Fragmentation: The tert-butyl group is a prominent feature in the mass spectrum of tert-butyl esters, often leading to a stable tert-butyl cation at m/z 57. [2]Another common fragmentation pathway for esters is the loss of an alkene, in this case, isobutylene, through a McLafferty-type rearrangement.
Experimental Protocol: GC-MS Analysis (with Derivatization)
Due to the high reactivity and potential for on-column degradation of the acyl chloride, direct GC-MS analysis can be challenging. [4]A more robust method involves derivatization to a more stable compound prior to analysis.
Derivatization (to form a stable ester):
-
In a dry vial under a nitrogen atmosphere, dissolve ~1 mg of tert-butyl 2-chloro-2-oxoacetate in 1 mL of anhydrous dichloromethane.
-
Add a 1.5 molar excess of anhydrous methanol and a catalytic amount of a non-nucleophilic base like pyridine.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. The acyl chloride will be converted to the more stable methyl ester.
-
The resulting solution can be directly injected into the GC-MS.
GC-MS Parameters:
-
GC Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40-300.
Visualization of GC-MS (with Derivatization) Workflow
Caption: Workflow for GC-MS analysis of tert-butyl 2-chloro-2-oxoacetate via derivatization.
High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. It is a powerful tool for assessing purity and quantifying the amount of a substance.
Challenges and Considerations: The high reactivity of tert-butyl 2-chloro-2-oxoacetate with protic solvents makes HPLC analysis challenging. Hydrolysis on the column can lead to peak tailing, broadening, or the appearance of degradation products. Therefore, method development must focus on minimizing this reactivity.
Proposed HPLC Method (Reversed-Phase)
A reversed-phase HPLC method using a C18 column and a non-protic mobile phase is the most promising approach. Detection can be achieved using a UV detector, as the carbonyl groups will exhibit some UV absorbance.
HPLC Parameters:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient system of anhydrous acetonitrile and anhydrous dichloromethane. A starting point could be 80:20 (v/v) acetonitrile:dichloromethane.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Causality Behind Method Choices: The use of anhydrous, aprotic solvents is essential to prevent on-column hydrolysis. A C18 column provides a non-polar stationary phase suitable for separating the relatively non-polar analyte from potential polar impurities. UV detection at a low wavelength like 210 nm is chosen to maximize the sensitivity for the carbonyl chromophores.
Visualization of HPLC Workflow
Caption: Workflow for HPLC analysis of tert-butyl 2-chloro-2-oxoacetate.
Comparison of Analytical Methods
Table 5: Comparison of Analytical Methods for the Characterization of Tert-butyl 2-chloro-2-oxoacetate
| Method | Information Provided | Advantages | Disadvantages |
| ¹H & ¹³C NMR | Unambiguous structure, number and type of protons and carbons. | Definitive structural information, non-destructive. | Requires a relatively large amount of pure sample, sensitive to paramagnetic impurities. |
| FT-IR | Presence of functional groups (carbonyls, C-O, C-Cl). | Fast, simple, requires minimal sample. | Provides limited structural information, not suitable for quantification. |
| Mass Spec. | Molecular weight, fragmentation pattern. | High sensitivity, provides structural clues. | Molecular ion may be absent, fragmentation can be complex to interpret. |
| GC-MS | Separation of volatile components, purity, identification by MS. | High separation efficiency and sensitivity. | Requires derivatization for this reactive compound, potential for thermal degradation. |
| HPLC-UV | Purity, quantification of non-volatile components. | Good for quantification, operates at room temperature. | Challenging due to analyte reactivity with common mobile phases, may have lower sensitivity than GC-MS. |
Conclusion
The comprehensive characterization of tert-butyl 2-chloro-2-oxoacetate requires a multi-faceted analytical approach. NMR spectroscopy stands as the primary tool for definitive structural elucidation. FT-IR provides rapid confirmation of key functional groups. Mass spectrometry offers crucial information on molecular weight and fragmentation pathways. For purity assessment and quantification, chromatographic methods are essential, with the understanding that the reactivity of the acyl chloride necessitates careful method development, particularly the use of derivatization for GC-MS and anhydrous mobile phases for HPLC. By employing the protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize this important synthetic intermediate, ensuring the quality and integrity of their scientific endeavors.
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PubChem. (n.d.). tert-Butyl chloroacetate. Retrieved from [Link]
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ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mechanistic Nuances of Tert-butyl 2-chloro-2-oxoacetate Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of an acylating agent is pivotal, dictating reaction efficiency, selectivity, and the integrity of complex molecular architectures. Among the diverse reagents available, tert-butyl 2-chloro-2-oxoacetate has carved a niche as a highly effective electrophile for the acylation of nucleophiles, primarily amines and alcohols. Its utility stems from the dual-functionality of an activated acyl chloride for reactivity and a tert-butyl ester for potential subsequent transformations.
This guide provides an in-depth comparison of tert-butyl 2-chloro-2-oxoacetate with other common acylating agents. We will delve into the mechanistic underpinnings of its reactivity, supported by experimental data and protocols, to offer a comprehensive resource for synthetic chemists.
Core Reactivity: The Nucleophilic Acyl Substitution Mechanism
At its heart, the chemistry of tert-butyl 2-chloro-2-oxoacetate is governed by the classic nucleophilic acyl substitution mechanism. The molecule features a highly electrophilic carbonyl carbon, activated by the adjacent chloride—an excellent leaving group—and the second carbonyl of the oxoacetate moiety. This electronic arrangement makes it a prime target for attack by a wide range of nucleophiles.
The general mechanism proceeds in two key steps:
-
Nucleophilic Attack: The nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral intermediate.[1][2]
-
Leaving Group Elimination: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the C=O double bond, expelling the chloride ion as the leaving group. A final deprotonation step, often facilitated by a mild base, yields the neutral acylated product and a protonated base.[1]
Caption: General mechanism of nucleophilic acyl substitution.
Application in Amide Synthesis: A Reliable Coupling Partner
The reaction of tert-butyl 2-chloro-2-oxoacetate with primary and secondary amines provides a direct and high-yielding route to N-substituted tert-butyl oxamates.[3][4] This transformation is particularly valuable in pharmaceutical and peptide chemistry.
Mechanistic Causality: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the acid chloride.[5] A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial.[] Its role is to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[4] Without this base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]
Experimental Data: Amidation of Various Amines
| Entry | Amine Substrate | Product | Conditions | Yield (%) |
| 1 | Aniline | N-phenyl-2-(tert-butoxy)-2-oxoacetamide | TEA, DCM, 0 °C to RT | >90 |
| 2 | Benzylamine | N-benzyl-2-(tert-butoxy)-2-oxoacetamide | Pyridine, THF, 0 °C | >95 |
| 3 | Piperidine | 1-(2-(tert-butoxy)-2-oxoacetyl)piperidine | TEA, DCM, RT, 12h | >95[8] |
| 4 | Morpholine | 4-(2-(tert-butoxy)-2-oxoacetyl)morpholine | NaOH, Dioxane/H₂O, 2h | >95[8] |
Note: Yields are representative and can vary based on specific substrate and reaction scale.
Self-Validating Experimental Protocol: Synthesis of N-benzyl-2-(tert-butoxy)-2-oxoacetamide
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) dropwise to the stirred solution. Causality Note: The slight excess of base ensures complete neutralization of the generated HCl.
-
Acylation: In a separate flask, dissolve tert-butyl 2-chloro-2-oxoacetate (1.05 eq) in anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over 15 minutes. Self-Validation Check: A mild exotherm may be observed. The formation of a white precipitate (triethylammonium chloride) is a visual indicator of reaction progress.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Standard experimental workflow for amide synthesis.
Comparison with Alternative Acylating Agents
The effectiveness of tert-butyl 2-chloro-2-oxoacetate is best understood in the context of its alternatives.
| Reagent/Method | Mechanism | Advantages | Disadvantages |
| Tert-butyl 2-chloro-2-oxoacetate | Nucleophilic Acyl Substitution | Mild conditions; high yields; introduces a useful tert-butyl ester handle. | Higher molecular weight than simpler reagents; cost can be a factor. |
| Oxalyl Chloride | Nucleophilic Acyl Substitution | Highly reactive; byproducts (CO, CO₂, HCl) are volatile, simplifying workup.[9] | Highly toxic and moisture-sensitive; can be unselective with multifunctional substrates.[9][10] |
| Acid Anhydrides | Nucleophilic Acyl Substitution | Less moisture-sensitive than acid chlorides; good for acetylation. | Less reactive than acid chlorides; one equivalent of the carboxylic acid is lost as a byproduct.[3] |
| DCC/EDC Coupling | Carboxylic Acid Activation | Forms amides directly from carboxylic acids under very mild, neutral conditions; excellent for sensitive substrates (e.g., peptides).[7][11] | Generates stoichiometric amounts of urea byproduct (DCU/EDU), which can be difficult to remove (especially DCU).[11] |
Causality in Reagent Choice:
-
For Raw Reactivity: When high reactivity is needed to acylate a hindered or unreactive amine/alcohol and byproduct volatility is paramount, oxalyl chloride is often the choice.[9] However, its lack of selectivity and hazardous nature are significant drawbacks.
-
For Direct Carboxylic Acid Use: When starting from a carboxylic acid and needing to avoid the intermediate step of forming an acid chloride, DCC or EDC coupling is superior.[7] This is the standard for peptide synthesis where racemization is a concern.
-
For introducing the tert-butoxycarbonyl-oxoacetyl group: Tert-butyl 2-chloro-2-oxoacetate is unique in this regard. It provides a stable, yet readily cleavable (under acidic conditions), protecting group or a handle for further synthetic elaboration, which is a distinct advantage over reagents that simply form a standard amide or ester.
Caption: Comparison of synthetic routes to amides.
Conclusion: A Versatile and Strategic Reagent
Tert-butyl 2-chloro-2-oxoacetate stands out as a valuable acylating agent, not merely for its high reactivity but for its strategic utility. It offers a mild and efficient method for the synthesis of tert-butyl oxamates and oxamate esters. While alternatives like oxalyl chloride offer greater raw reactivity and carbodiimide coupling agents allow for direct use of carboxylic acids, tert-butyl 2-chloro-2-oxoacetate provides a unique combination of reliable acylation with the introduction of a synthetically versatile tert-butyl ester group. For the discerning researcher in drug development and complex molecule synthesis, understanding the mechanistic nuances and comparative performance of this reagent is essential for making informed and effective strategic decisions in the laboratory.
References
-
The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from edu.rsc.org. [Link]
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Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from Chemistry LibreTexts Website. [Link]
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Chemistry LibreTexts. (2021, May 22). Acid Halides for Ester Synthesis. Retrieved from Chemistry LibreTexts Website. [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Retrieved from organic-chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from organic-chemistry.org. [Link]
-
ChemistNATE. (2022, January 28). Acid Chloride + Alcohol = Ester (Mechanism). Retrieved from YouTube. [Link]
-
The Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from organic-chemistry.org. [Link]
-
ResearchGate. (2025, August 9). Carbon-14 labeled methyl 2-chloro-2-oxoacetate: A convenient carbon-14 labeled oxalyl chloride equivalent. Retrieved from ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps Website. [Link]
-
The Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from organic-chemistry.org. [Link]
-
Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides. Retrieved from YouTube. [Link]
-
Quora. (2017, April 24). What is more reactive towards an SN1 reaction, tert butyl chloride or allyl chloride?. Retrieved from Quora. [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from Master Organic Chemistry Website. [Link]
-
Chem Help ASAP. (2019, November 12). synthesis of esters from acid chlorides. Retrieved from YouTube. [Link]
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-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from Growing Science. [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from Organic Syntheses Website. [Link]
-
Chemguide. (n.d.). preparation of esters. Retrieved from Chemguide. [Link]
-
Wikipedia. (n.d.). Oxalyl chloride. Retrieved from Wikipedia. [Link]
-
The Royal Society of Chemistry. (2007). Supplementary Material (ESI) for Chemical Communications. Retrieved from rsc.org. [Link]
-
National Institutes of Health. (n.d.). Protonated oxalyl chloride and the ClCO+ cation. Retrieved from NIH National Center for Biotechnology Information. [Link]
-
Chemsrc. (2025, August 23). tert- butyl 2-chloro-2-oxoacetate. Retrieved from Chemsrc. [Link]
-
PubChem. (n.d.). Tert-butyl 2-(2,3-dichlorophenyl)-2-oxoacetate. Retrieved from PubChem. [Link]
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Safety Operating Guide
Navigating the Synthesis and Handling of Tert-butyl 2-chloro-2-oxoacetate: A Senior Application Scientist's Guide to Safety and Operational Excellence
For the researcher, scientist, and drug development professional, the synthesis and application of novel reagents is a landscape of both immense opportunity and inherent risk. Tert-butyl 2-chloro-2-oxoacetate, a reactive building block in organic synthesis, is one such compound that demands a meticulous approach to its handling. This guide is engineered to provide you with the essential, immediate safety and logistical information necessary for its confident and safe utilization in your laboratory. Beyond a mere checklist, we will delve into the causality behind these safety protocols, fostering a culture of proactive risk mitigation and scientific integrity.
I. Core Hazard Profile of Tert-butyl 2-chloro-2-oxoacetate
Understanding the intrinsic hazards of a chemical is the bedrock of safe handling. Tert-butyl 2-chloro-2-oxoacetate is classified as a hazardous substance, and its primary threats to the user are significant.
The primary hazards associated with Tert-butyl 2-chloro-2-oxoacetate are its corrosivity and toxicity upon inhalation.[1] GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications indicate that this compound can cause severe skin burns and eye damage.[1][2] The "Danger" signal word on its safety data sheet underscores the severity of these potential hazards.[1][2]
Furthermore, acute toxicity, particularly through inhalation, is a major concern.[1] Vapors of analogous compounds are known to be destructive to the mucous membranes and upper respiratory tract, leading to symptoms such as coughing, shortness of breath, headache, and nausea.[3] While specific data for Tert-butyl 2-chloro-2-oxoacetate is limited, the structural similarity to other reactive acyl chlorides warrants a high degree of caution.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Danger |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Danger |
This table summarizes the key hazard classifications for Tert-butyl 2-chloro-2-oxoacetate based on available safety information.[1][2]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling Tert-butyl 2-chloro-2-oxoacetate. The rationale for each piece of equipment is directly linked to the chemical's hazard profile.
-
Hand Protection : Wear protective gloves. Given the corrosive nature of this compound, gloves made of a resistant material such as nitrile or neoprene are recommended. Always inspect gloves for any signs of degradation or perforation before use.[4]
-
Eye and Face Protection : Chemical safety goggles are mandatory. Due to the severe risk of eye damage, a face shield should also be worn to protect the entire face from splashes.[3]
-
Skin and Body Protection : A lab coat is the minimum requirement. For procedures with a higher risk of splashing, consider a chemically resistant apron or suit.[3]
-
Respiratory Protection : All work with Tert-butyl 2-chloro-2-oxoacetate should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5] If there is a risk of exceeding exposure limits, or if a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3][6]
Experimental Workflow for Donning PPE:
Caption: A logical workflow for inspecting and donning PPE before handling Tert-butyl 2-chloro-2-oxoacetate.
III. Operational Plan: From Benchtop to Waste Stream
A systematic approach to the entire lifecycle of the chemical in your laboratory is crucial for maintaining a safe environment.
-
Ventilation : Always handle Tert-butyl 2-chloro-2-oxoacetate inside a properly functioning chemical fume hood to minimize the risk of inhalation.[5]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is incompatible with strong oxidizing agents, strong bases, metals, and strong reducing agents.[7] Therefore, it should be stored away from these substances. Due to its reactivity with water, storage in a moisture-free environment is critical.[3]
-
Preparation : Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Aliquotting and Transfer : When transferring the liquid, use glassware and equipment that are clean, dry, and free of any contaminants. Use a syringe or a cannula for transfers to minimize exposure to air and moisture.
-
Reaction Setup : If the reaction is exothermic, have an appropriate cooling bath ready. Reactions should be conducted in a reaction vessel that can be sealed or is equipped with a drying tube to prevent the ingress of moisture.
-
Post-Reaction : Quench any unreacted reagent carefully with a suitable quenching agent (e.g., a solution of sodium bicarbonate) in a controlled manner, preferably in an ice bath.
In the event of a spill, immediate and decisive action is required to mitigate the hazard.
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, but avoid creating strong air currents that could spread the vapors.
-
Contain : If the spill is small, contain it with an inert absorbent material such as vermiculite, sand, or earth.[5][8] Do not use combustible materials like paper towels.
-
Neutralize : For larger spills, and after absorbing the bulk of the material, cautiously neutralize the residue with a dilute solution of sodium bicarbonate.
-
Collect and Dispose : Carefully collect the absorbed material and neutralized residue into a clearly labeled, sealed container for hazardous waste disposal.[8]
-
Decontaminate : Decontaminate the spill area with a suitable cleaning agent.
Spill Response Workflow:
Caption: A step-by-step workflow for responding to a spill of Tert-butyl 2-chloro-2-oxoacetate.
IV. Emergency and First Aid Procedures
In the unfortunate event of an exposure, immediate and appropriate first aid is critical.
-
Inhalation : Move the affected person to fresh air immediately.[9] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[5] Seek immediate medical attention.[9]
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][10] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
V. Disposal Plan
All waste containing Tert-butyl 2-chloro-2-oxoacetate must be treated as hazardous waste.
-
Waste Collection : Collect all waste, including unused product, reaction residues, and contaminated materials, in a designated and properly labeled hazardous waste container.[8]
-
Disposal : Dispose of the hazardous waste through a licensed and approved waste disposal company.[4][7] Do not dispose of it down the drain or in the regular trash.
By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate Tert-butyl 2-chloro-2-oxoacetate into your research and development endeavors, ensuring the well-being of yourself and your colleagues while advancing the frontiers of science.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: tert.-Butyl chloroacetate, 97%. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). First Aid: Chemical Exposure. Health Encyclopedia. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: tert-BUTYL PEROXYACETATE. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). tert-Butyl acetate. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
